molecular formula C12H12N2O2 B1681323 Lycoperodine-1 CAS No. 42438-90-4

Lycoperodine-1

货号: B1681323
CAS 编号: 42438-90-4
分子量: 216.24 g/mol
InChI 键: FSNCEEGOMTYXKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid, also known as 3-carboxy-1, 2, 3, 4-tetrahydro-2-carboline or ccris 6486, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid can be found in garden tomato (var. ). This makes L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of this food product.

属性

IUPAC Name

(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNCEEGOMTYXKY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962491
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42438-90-4
Record name Lycoperodine-1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42438-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Isolation of Lycoperodine-1 from Solanum lycopersicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, a naturally occurring alkaloid, has been identified in Solanum lycopersicum (tomato) and is recognized for its activity as a Calcium-Sensing Receptor (CaSR) agonist. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details plausible experimental protocols for its extraction and quantification, presents available quantitative data, and visualizes the key experimental workflows and its associated signaling pathway. This document serves as a foundational resource for researchers interested in the therapeutic potential and further investigation of this bioactive compound.

Introduction: Discovery and Significance

This compound is chemically known as (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (TCCA).[1] It belongs to the class of β-carboline alkaloids, which are known for their diverse pharmacological activities. While the specific historical details of its initial discovery from Solanum lycopersicum are not extensively documented in readily available literature, its presence in tomatoes has been confirmed through analytical studies.[2][3] The compound is significant due to its role as an agonist of the Calcium-Sensing Receptor (CaSR), a crucial G-protein coupled receptor involved in calcium homeostasis and various other physiological processes.[4][5] The ability of this compound to activate this receptor suggests its potential for therapeutic applications in disorders related to calcium metabolism and other conditions where CaSR modulation is beneficial.

Quantitative Data

Quantitative analysis has been performed to determine the concentration of this compound and related compounds in Solanum lycopersicum. The following table summarizes the available data.

CompoundMatrixConcentration (µg/g fresh weight)Analytical MethodReference
1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA)*Tomato< 0.05HPLC with fluorescence detection--INVALID-LINK--
1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)Tomato0.05 - 0.25HPLC with fluorescence detection--INVALID-LINK--

*Note: THCA is the racemic form of this compound ((3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid).

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from tomatoes is not widely published, a plausible methodology can be constructed based on established techniques for the extraction and analysis of tetrahydro-β-carbolines from food matrices.[6][7]

Extraction and Solid-Phase Extraction (SPE) Cleanup
  • Homogenization : A known weight of fresh tomato fruit is homogenized with a suitable solvent, such as methanol (B129727) or an acidified aqueous-organic mixture.

  • Centrifugation and Filtration : The homogenate is centrifuged to pellet solid debris, and the supernatant is collected and filtered.

  • Solid-Phase Extraction (SPE) : The filtered extract is passed through a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based).[7]

    • The cartridge is pre-conditioned according to the manufacturer's instructions.

    • The extract is loaded onto the cartridge, allowing the basic alkaloid to bind.

    • The cartridge is washed with a non-polar solvent to remove interfering non-basic compounds.

    • This compound is eluted from the cartridge using a basic methanolic solution.

  • Solvent Evaporation : The eluate is evaporated to dryness under reduced pressure.

  • Reconstitution : The dried residue is reconstituted in a suitable solvent for analytical analysis.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC) : The reconstituted sample is analyzed by reversed-phase HPLC.[7]

    • Column : A C18 column is typically used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection : Fluorescence detection is highly sensitive for tetrahydro-β-carbolines.[6][7] Excitation and emission wavelengths should be optimized for this compound.

  • Mass Spectrometry (MS) : For structural confirmation and enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[6] Electrospray ionization (ESI) in positive mode would be suitable for detecting the protonated molecule of this compound.

Visualizations

Experimental Workflow for Isolation and Analysis

experimental_workflow start Tomato Sample (Solanum lycopersicum) homogenization Homogenization (e.g., Methanol) start->homogenization centrifugation Centrifugation & Filtration homogenization->centrifugation spe Solid-Phase Extraction (SPE) (Cation Exchange) centrifugation->spe elution Elution (Basic Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC-Fluorescence/MS Analysis reconstitution->analysis CaSR_Signaling_Pathway cluster_membrane Plasma Membrane CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Lycoperodine1 This compound Lycoperodine1->CaSR activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Intracellular Ca2+ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Ca_release->Cellular_Response MAPK MAPK Cascade PKC->MAPK activates MAPK->Cellular_Response

References

An In-depth Technical Guide to Lycoperodine-1: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, also known as (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a naturally occurring alkaloid belonging to the β-carboline class of compounds.[1] It has been identified as an active product that can be isolated from tomato fruits (Lycopersicon esculentum).[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation, alongside a visualization of its associated signaling pathway, are presented to support further research and drug development efforts.

Chemical Structure and Identification

This compound possesses a tricyclic indole (B1671886) alkaloid core structure. The systematic IUPAC name for this compound is (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.

IdentifierValue
CAS Number 42438-90-4
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
IUPAC Name (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
SMILES O=C(O)[C@@H]1CC2=C(NC3=C2C=CC=C3)CN1
InChI InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m0/s1
InChIKey FSNCEEGOMTYXKY-JTQLQIEISA-N
Synonyms (-)-(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, Cyclomethyltryptophan

Physicochemical Properties

Detailed experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available information and data for closely related compounds.

PropertyValueNotes
Appearance White to off-white solid.[2]
Melting Point 206-208 °CFor the related compound 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole.[3] A specific melting point for this compound is not readily available.
Solubility Soluble in DMSO (40 mg/mL with sonication and pH adjustment to 9 with 1 M NaOH).[4] For in vivo studies, soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 4 mg/mL).[2] Also soluble in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline) (≥ 4 mg/mL).[2] β-carboline alkaloids, in general, have low solubility in water but are soluble in organic solvents like acetone, chloroform, benzene, and methanol.[5]
Storage Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Spectroscopic Data

Biological Activity and Pharmacology

This compound is an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[2] The activation of CaSR by agonists like this compound can trigger intracellular signaling cascades, primarily through the Gq/11 and Gi/o pathways, leading to intracellular calcium mobilization and other downstream effects.[6]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of the tetrahydro-β-carboline core of this compound is typically achieved through the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine (in this case, L-tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Reaction: Pictet-Spengler reaction of L-tryptophan with formaldehyde (B43269).

Materials:

  • L-Tryptophan

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve L-tryptophan in glacial acetic acid.

  • Add an equimolar amount of aqueous formaldehyde to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield crystalline this compound.

Isolation of this compound from Natural Sources (General Workflow)

This compound can be isolated from tomato fruits (Lycopersicon esculentum).[2] A general workflow for the isolation of natural products from plant material is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification plant_material Plant Material (e.g., Tomato Fruit) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica Gel) partitioning->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: General workflow for the isolation of this compound.

Calcium-Sensing Receptor (CaSR) Activation Assay (Representative Protocol)

The agonistic activity of this compound on the CaSR can be determined by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the receptor.

Principle: CaSR activation by an agonist leads to the mobilization of calcium from intracellular stores, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human CaSR (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • This compound (test compound)

  • Ionomycin (B1663694) (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture CaSR-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in serum-free medium.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with PBS or a suitable assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the respective wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at baseline and then kinetically after compound addition.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the dose-response curve of this compound and determine the EC₅₀ value.

    • Use a known CaSR agonist or ionomycin as a positive control.

Signaling Pathway

This compound acts as an agonist on the Calcium-Sensing Receptor (CaSR). The activation of CaSR initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq/11 and Gi/o proteins.

CaSR_Signaling_Pathway Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR activates Gq11 Gq/11 CaSR->Gq11 activates Gi_o Gi/o CaSR->Gi_o activates PLC PLC Gq11->PLC activates AC Adenylate Cyclase Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release MAPK MAPK Pathway PKC->MAPK cAMP ↓ cAMP AC->cAMP

Caption: CaSR signaling pathway activated by this compound.

Conclusion

This compound is a promising natural product with defined activity as a Calcium-Sensing Receptor agonist. Its tetrahydro-β-carboline scaffold presents an interesting starting point for medicinal chemistry campaigns. This guide provides foundational information and representative protocols to facilitate further investigation into the therapeutic potential of this compound and its derivatives. The availability of a synthetic route and a clear understanding of its primary signaling pathway are critical for advancing this compound from a laboratory curiosity to a potential therapeutic agent. Further research is warranted to fully elucidate its spectroscopic properties, pharmacokinetic profile, and in vivo efficacy.

References

Lycoperodine-1 (CAS: 42438-90-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, also known as TNCA or L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, is a naturally occurring tryptophan derivative found in tomato fruits (Lycopersicon esculentum). It has been identified as a high-affinity co-agonist of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor (GPCR) involved in calcium homeostasis and various physiological processes. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols for its study. The information presented herein is intended to support further research and drug development efforts targeting the CaSR.

Chemical and Physical Properties

This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its chemical structure features a tetrahydro-β-carboline core, which is structurally related to tryptophan.

PropertyValueReference
CAS Number 42438-90-4
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
IUPAC Name (3S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Synonyms TNCA, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 40 mg/mL)
Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

This compound functions as a potent co-agonist at the CaSR. It does not activate the receptor on its own but significantly potentiates the activity of the primary agonists, extracellular calcium (Ca²⁺) and magnesium (Mg²⁺). This potentiation is achieved by binding to a site in the hinge region of the CaSR's extracellular domain, which is shared with other amino acid co-agonists like L-phenylalanine.

The co-agonist activity of this compound is of high affinity, with an apparent EC₅₀ of ≤2 μM for its potentiation of Mg²⁺-induced intracellular calcium signaling. It is approximately 1000-fold more potent than L-phenylalanine in this regard. A maximally active concentration of 0.1 to 0.5 mM this compound has been shown to markedly reduce the EC₅₀ for Mg²⁺ activation of the CaSR. Furthermore, studies on halogenated derivatives suggest that modifications to the this compound structure, such as fluorination, may lead to even higher agonistic potential.

The CaSR is known to couple to multiple G protein signaling pathways. The primary pathways activated upon agonism include:

  • Gq/11 Pathway : This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

  • Gi/o Pathway : Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The potentiation of CaSR activity by this compound enhances these downstream signaling events, making it a valuable tool for studying CaSR function and a potential lead compound for the development of novel CaSR modulators.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a method to quantify the potentiation of Ca²⁺- or Mg²⁺-induced intracellular calcium mobilization by this compound in HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293 cells stably expressing human CaSR

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid (B1678239)

  • This compound (TNCA)

  • CaCl₂ and MgCl₂ stock solutions

  • Ionomycin

  • EGTA

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in HBSS.

    • Prepare 2X stock solutions of varying concentrations of CaCl₂ or MgCl₂ in HBSS.

  • Assay:

    • Add 50 µL of the 2X this compound solution (or vehicle control) to the appropriate wells.

    • Place the plate in the fluorescence plate reader and begin recording the fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

    • After establishing a stable baseline, add 50 µL of the 2X CaCl₂ or MgCl₂ solutions to stimulate the cells.

    • Continue recording the fluorescence ratio for several minutes to capture the peak and subsequent decline of the intracellular calcium response.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time.

    • Determine the peak response for each concentration of CaCl₂ or MgCl₂ in the presence and absence of this compound.

    • Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values.

    • Compare the EC₅₀ values in the presence and absence of this compound to quantify its potentiating effect.

G Protein Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol outlines a BRET-based assay to measure the activation of Gq/11 or Gi/o proteins in response to CaSR activation potentiated by this compound.

Materials:

  • HEK293T cells

  • Cell culture reagents (as above)

  • Plasmids encoding:

    • Human CaSR

    • Gαq-Rluc8 or Gαi1-Rluc8

    • Gβ1

    • Gγ2-Venus

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM

  • PBS

  • Coelenterazine h (luciferase substrate)

  • This compound (TNCA)

  • CaCl₂ stock solution

  • White, opaque 96-well microplates

  • Luminometer capable of simultaneous dual-channel detection (for Rluc8 and Venus)

Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding CaSR, the appropriate Gα-Rluc8, Gβ1, and Gγ2-Venus. Plate the transfected cells in white, opaque 96-well plates.

  • Cell Culture: Culture the transfected cells for 24-48 hours.

  • Assay Preparation:

    • Wash the cells once with PBS.

    • Add 80 µL of PBS to each well.

  • Compound and Substrate Addition:

    • Add 10 µL of a 10X solution of this compound (or vehicle) to the appropriate wells.

    • Add 10 µL of a 10X solution of Coelenterazine h (final concentration 5 µM).

    • Incubate for 5 minutes at room temperature.

  • BRET Measurement (Baseline): Measure the baseline luminescence from both the Rluc8 donor (e.g., ~480 nm) and the Venus acceptor (e.g., ~530 nm).

  • Stimulation: Add 10 µL of a 10X solution of CaCl₂ to stimulate the CaSR.

  • BRET Measurement (Stimulated): Immediately begin measuring the luminescence from both channels for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • A decrease in the BRET ratio upon stimulation indicates G protein activation (dissociation of Gα-Rluc8 from Gβγ-Venus).

    • Plot the change in BRET ratio against the concentration of CaCl₂ in the presence and absence of this compound.

    • Determine the EC₅₀ values to quantify the potentiation of G protein activation by this compound.

Signaling Pathway and Experimental Workflow Diagrams

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2_Mg2 Ca²⁺ / Mg²⁺ CaSR CaSR Ca2_Mg2->CaSR Agonist Lycoperodine1 This compound Lycoperodine1->CaSR Co-agonist Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor ATP ATP ATP->AC Ca_release Ca²⁺ Release ER->Ca_release

Caption: CaSR Signaling Pathways Activated by this compound Co-agonism.

Calcium_Mobilization_Workflow start Start seed_cells Seed HEK293-CaSR cells in 96-well plate start->seed_cells load_dye Load cells with Fura-2 AM seed_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_lyco Add this compound (or vehicle) wash_cells->add_lyco baseline Measure baseline fluorescence ratio (340/380 nm) add_lyco->baseline stimulate Stimulate with Ca²⁺/Mg²⁺ baseline->stimulate measure_response Measure fluorescence ratio change stimulate->measure_response analyze Analyze data and calculate EC₅₀ measure_response->analyze end End analyze->end

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a potent and high-affinity co-agonist of the Calcium-Sensing Receptor. Its ability to significantly enhance the sensitivity of the CaSR to its endogenous ligands makes it an invaluable research tool for elucidating the complex signaling pathways regulated by this receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to investigate the therapeutic potential of modulating CaSR activity with this compound and its derivatives in a variety of physiological and pathological contexts. Further studies are warranted to fully explore its pharmacological profile and potential applications in drug discovery.

An In-depth Technical Guide to the Biosynthesis of Lycoperodine-1, a Tryptophan-Derived Alkaloid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoperodine-1, a compound initially misassociated with Lycopodium alkaloids, has been identified as L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. This β-carboline alkaloid is not derived from lysine, but rather biosynthesized from L-tryptophan and has been isolated from plants of the Solanaceae family, notably tomato (Solanum lycopersicum). This guide provides a comprehensive overview of its biosynthetic pathway, focusing on the core chemical reactions, enzymatic players, and the regulatory landscape. It is designed to be a technical resource, presenting available quantitative data, detailed experimental methodologies, and visual representations of the biochemical pathways to aid in further research and drug development endeavors.

Introduction: Reclassification and Significance

This compound (CAS 42438-90-4) is structurally classified as a β-carboline alkaloid.[1] These compounds are characterized by a tricyclic pyrido[3,4-b]indole ring system.[2] The initial association with Lycopodium alkaloids was incorrect; this compound is a tryptophan-derived secondary metabolite found in the Solanaceae family, including tomato.[3][4] β-carboline alkaloids exhibit a wide range of pharmacological activities, and as such, understanding their biosynthesis is of significant interest for drug discovery and metabolic engineering.[2] this compound itself has been noted as an agonist of Ca2+ sensing receptors (CaSR).[3]

The Core Biosynthetic Pathway

The biosynthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is centered around the Pictet-Spengler reaction, a fundamental process in alkaloid biosynthesis.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or α-keto acid, followed by ring closure to form the characteristic tetrahydro-β-carboline scaffold.

The proposed biosynthetic pathway in tomato involves the following key stages:

  • Formation of the Tryptamine (B22526) Backbone: The pathway initiates with the amino acid L-tryptophan. In plants, L-tryptophan is converted to tryptamine via decarboxylation. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[4] Tomato plants (Solanum lycopersicum) have been found to possess multiple TDC genes.[4]

  • The Pictet-Spengler Condensation: Tryptamine, or a derivative thereof, serves as the β-arylethylamine precursor. This molecule then undergoes a Pictet-Spengler reaction with an aldehyde or α-keto acid. While the specific aldehyde or keto acid involved in the formation of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid in tomato has not been definitively identified, the reaction is catalyzed by a class of enzymes known as Pictet-Spenglerases (also referred to as strictosidine (B192452) synthases in other contexts).[3]

The general mechanism involves the formation of a Schiff base between the amine and the carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution on the indole (B1671886) ring to form the new heterocyclic ring.

Lycoperodine_1_Biosynthesis cluster_tryptophan Tryptophan Metabolism cluster_carbonyl Carbonyl Precursor cluster_condensation Pictet-Spengler Reaction L-Tryptophan L-Tryptophan Tryptamine Tryptamine Aldehyde_or_Keto_Acid Aldehyde or α-Keto Acid This compound L-1,2,3,4-Tetrahydronorharman- 3-carboxylic acid (this compound)

Key Enzymes and Genes

While the complete enzymatic cascade for this compound biosynthesis in tomato is not fully elucidated, research has identified key genes in the upstream pathway.

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the first committed step, converting L-tryptophan to tryptamine.[4] Multiple TDC genes have been identified in the tomato genome (Solanum lycopersicum), suggesting a complex regulation of tryptamine biosynthesis.[4]

  • Pictet-Spenglerase: This class of enzymes is responsible for the crucial ring-forming condensation reaction. While specific Pictet-Spenglerase enzymes have been characterized in other plants, the specific enzyme responsible for this compound formation in tomato has yet to be identified and characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, related studies on tryptophan-derived metabolites in tomato provide some context. For instance, tryptamine has been quantified in various tomato tissues, with levels reaching up to approximately 8.33 μg/g fresh weight in seeds.[4] Transcriptomic and metabolomic analyses of tomato fruit at different ripening stages have revealed significant changes in the expression of genes related to alkaloid biosynthesis and the accumulation of various alkaloids, although specific data for this compound is not yet available in a structured format.[5]

Table 1: 1H and 13C NMR Data for L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Position1H Chemical Shift (δ ppm)13C Chemical Shift (δ ppm)
Indole Moiety
4-106.6
57.49 (d, J=7.8 Hz)125.7
67.15 (t, J=7.8 Hz)122.8
77.07 (t, J=7.8 Hz)120.0
87.41 (d, J=7.8 Hz)112.2
4a-138.8
8a-128.5
Tetrahydropyridine Moiety
14.29 (s)41.5
34.31 (t, J=4.2 Hz)53.6
3.42 (dd, J=16.2, 4.2 Hz)21.0
3.14 (dd, J=16.2, 4.2 Hz)
Carboxylic Acid
3-COOH-171.7

Note: Data extracted from a study where spectra were recorded in D2O + F3CCOOD.[6] Chemical shifts may vary depending on the solvent and conditions.

Experimental Protocols

Extraction and Quantification of β-Carboline Alkaloids by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of β-carboline alkaloids from plant material, adapted from methods used for similar compounds.

1. Sample Preparation (QuEChERS-based): a. Homogenize 2 g of fresh plant material (e.g., tomato fruit tissue). b. Add 10 µL of an appropriate internal standard mixture. c. Add 5 mL of deionized water and vortex. d. Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.[7] e. Add extraction salts (e.g., sodium citrate) and shake vigorously.[7] f. Centrifuge to separate the layers. g. Take an aliquot of the acetonitrile supernatant for cleanup. h. Cleanup can be performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents. i. Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) is typically used.[8]
  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (e.g., 0.1%), is common.[8]
  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for β-carboline alkaloids.
  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid and the internal standard must be optimized.

LCMS_Workflow Sample Tomato Tissue Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is based on the fluorometric detection of tryptamine produced from tryptophan.

1. Enzyme Extraction: a. Homogenize fresh plant tissue on ice in an extraction buffer (e.g., 200 mM Tris-HCl, pH 7.6, containing EDTA and β-mercaptoethanol).[9] b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) to pellet cell debris.[9] c. Desalt the supernatant using a desalting column (e.g., PD-10).[9]

2. Enzymatic Reaction: a. Prepare an assay mixture containing buffer, pyridoxal-5'-phosphate (PLP) as a cofactor, and the enzyme extract. b. Initiate the reaction by adding the substrate, L-tryptophan. c. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

3. Product Detection: a. Stop the reaction and adjust the pH to ≥ 11 to make the tryptamine amenable to extraction.[2] b. Extract the tryptamine into an organic solvent such as ethyl acetate.[2] c. Measure the fluorescence of the tryptamine in the organic phase using a spectrofluorometer (excitation ~280 nm, emission ~350 nm).[2] d. Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve of known tryptamine concentrations.

TDC_Assay_Workflow Extraction Enzyme Extraction from Plant Tissue Reaction Incubation with L-Tryptophan & PLP Extraction->Reaction Quenching Reaction Quenching & pH Adjustment Reaction->Quenching Extraction_Product Solvent Extraction of Tryptamine Quenching->Extraction_Product Detection Fluorometric Detection (Ex: 280 nm, Em: 350 nm) Extraction_Product->Detection Quantification Quantification against Standard Curve Detection->Quantification

Regulation and Future Perspectives

The biosynthesis of alkaloids in tomato is a complex process influenced by developmental stage and genetic factors.[5] Transcriptomic studies have shown that the expression of genes involved in alkaloid biosynthesis changes significantly during fruit ripening.[5] The identification of transcription factors that regulate these pathways is an active area of research and holds promise for the metabolic engineering of tomato to enhance the production of valuable compounds like this compound.

Future research should focus on:

  • Identifying the specific aldehyde or α-keto acid precursor involved in the Pictet-Spengler reaction.

  • Isolating and characterizing the specific Pictet-Spenglerase enzyme from Solanum lycopersicum.

  • Elucidating the regulatory network, including transcription factors, that controls the expression of the biosynthetic genes.

  • Performing detailed quantitative analysis of this compound and its precursors across different tomato cultivars and ripening stages to build a comprehensive metabolic profile.

The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also provide the necessary tools for its biotechnological production for potential pharmaceutical applications.

References

Unraveling the Agonistic Action of Lycoperodine-1 on the Calcium-Sensing Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoperodine-1, a molecule identified as an agonist of the Calcium-Sensing Receptor (CaSR), presents a promising avenue for therapeutic intervention in diseases characterized by dysregulated calcium homeostasis. This technical whitepaper delves into the putative mechanism of action of this compound on the CaSR. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for its characterization based on the well-established pharmacology of the CaSR and its known agonists. We will explore the canonical signaling pathways activated by the CaSR, present standardized experimental protocols to assess agonist activity, and provide comparative quantitative data from known CaSR modulators. This document serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound and similar compounds.

The Calcium-Sensing Receptor (CaSR): A Key Regulator of Calcium Homeostasis

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][2] Expressed predominantly in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[3][4] Activation of the CaSR by elevated [Ca²⁺]ₑ initiates a signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), leading to reduced bone resorption and decreased renal calcium reabsorption, thereby lowering blood calcium levels.[3]

The CaSR exists as a homodimer, with each protomer featuring a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[5] The ECD contains a Venus flytrap (VFT) domain, which serves as the primary binding site for the orthosteric agonist, Ca²⁺.[6] In addition to the orthosteric site, the CaSR possesses multiple allosteric sites, primarily within the 7TM domain, which can be targeted by a variety of endogenous and synthetic molecules to modulate receptor activity.[6][7][8]

Putative Mechanism of Action of this compound

This compound is classified as an agonist of the CaSR.[9][10] Given its chemical structure as a small molecule, it is highly probable that this compound functions as a positive allosteric modulator (PAM). PAMs bind to an allosteric site on the receptor, typically within the 7TM domain, and enhance the sensitivity of the CaSR to its endogenous agonist, Ca²⁺.[5][8] This potentiation of Ca²⁺-mediated signaling allows for a fine-tuned and robust cellular response even at physiological calcium concentrations. While direct binding data for this compound is not currently available, this proposed mechanism aligns with the action of other well-characterized small-molecule CaSR agonists.

Logical Relationship of this compound Action Lycoperodine1 This compound CaSR CaSR (7TM Domain) Lycoperodine1->CaSR Binds to Allosteric Site Ca2_binding Increased Affinity for Extracellular Ca²⁺ CaSR->Ca2_binding CaSR_activation Enhanced CaSR Activation Ca2_binding->CaSR_activation Downstream Downstream Signaling CaSR_activation->Downstream

Caption: Proposed logical workflow of this compound as a positive allosteric modulator of the CaSR.

Quantitative Data for Known CaSR Agonists (Positive Allosteric Modulators)

To provide a framework for evaluating the potential potency of this compound, the following table summarizes the half-maximal effective concentrations (EC₅₀) of several known CaSR PAMs in inducing intracellular calcium mobilization.

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
CinacalcetHEK293 (expressing human CaSR)Intracellular Ca²⁺ Mobilization~20-60[11]
EvocalcethCaR-HEK293Intracellular Ca²⁺ Mobilization92.7[11]
Calindol hydrochlorideHEK293Intracellular Ca²⁺ Mobilization132[10]

Experimental Protocols for Assessing CaSR Agonist Activity

The following are detailed, standardized protocols for the primary in vitro assays used to characterize the activity of CaSR agonists like this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of the Gq/11 pathway downstream of CaSR.

Objective: To measure the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]ᵢ) in response to a CaSR agonist.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.

Materials:

  • HEK293-CaSR cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid (B1678239)

  • This compound or other test compounds

  • Ionomycin (B1663694) (positive control)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer of HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay:

    • Wash the cells twice with 100 µL of HBSS containing 2.5 mM probenecid.

    • Add 100 µL of HBSS with probenecid to each well.

    • Prepare serial dilutions of this compound in HBSS.

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Program the instrument to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) before and after the addition of the compound.

    • Add 20 µL of the this compound dilutions to the respective wells and record the fluorescence signal for at least 180 seconds.

    • As a positive control, add a saturating concentration of ionomycin to determine the maximum fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the basal fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Workflow for Intracellular Calcium Mobilization Assay start Start culture Culture & Plate HEK293-CaSR Cells start->culture dye_load Load Cells with Fluo-4 AM culture->dye_load wash Wash Cells dye_load->wash read_baseline Read Baseline Fluorescence wash->read_baseline add_compound Add this compound read_baseline->add_compound read_response Read Fluorescence Response add_compound->read_response analyze Analyze Data (Calculate EC₅₀) read_response->analyze end End analyze->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another key signaling cascade downstream of CaSR.

Objective: To quantify the level of phosphorylated ERK1/2 in response to CaSR agonism.

Cell Line: HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293-CaSR cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Assay kit for phospho-ERK1/2 (e.g., AlphaScreen SureFire, HTRF, or ELISA-based kits)

  • This compound or other test compounds

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed HEK293-CaSR cells in 96-well plates as described for the calcium mobilization assay.

    • Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 18-24 hours to quiesce the cells.

    • Treat the cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and add 50-100 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle agitation.

  • Detection of Phospho-ERK1/2:

    • Follow the manufacturer's protocol for the chosen phospho-ERK1/2 detection kit. This typically involves transferring the cell lysates to an assay plate and adding detection reagents (e.g., antibody-coated beads).

    • Incubate the assay plate as per the kit instructions.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).

    • Normalize the data to a positive control (e.g., a known ERK activator) and a negative control (untreated cells).

    • Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Workflow for ERK1/2 Phosphorylation Assay start Start culture Culture & Plate HEK293-CaSR Cells start->culture serum_starve Serum Starve Cells culture->serum_starve treat Treat with this compound serum_starve->treat lyse Lyse Cells treat->lyse detect_pERK Detect Phospho-ERK1/2 lyse->detect_pERK read_signal Read Assay Signal detect_pERK->read_signal analyze Analyze Data (Calculate EC₅₀) read_signal->analyze end End analyze->end

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

CaSR Signaling Pathways

Upon activation by an agonist such as this compound, the CaSR couples to heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[4][12]

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, resulting in a transient increase in [Ca²⁺]ᵢ.[13] DAG, in conjunction with the elevated [Ca²⁺]ᵢ, activates protein kinase C (PKC).

  • Gαi/o Pathway: Coupling to Gαi/o results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • MAPK/ERK Pathway: The CaSR can also activate the MAPK/ERK pathway through both G-protein-dependent and β-arrestin-mediated mechanisms.[10] This pathway is crucial for regulating cellular processes such as proliferation and differentiation.

CaSR Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Gi Gαi/o CaSR->Gi MAPK MAPK/ERK Pathway CaSR->MAPK PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Ca_release->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->MAPK cAMP->Cellular_Response MAPK->Cellular_Response Lycoperodine1 This compound Lycoperodine1->CaSR Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR

Caption: Overview of the primary signaling pathways activated by the Calcium-Sensing Receptor.

Conclusion

This compound holds promise as a therapeutic agent through its agonistic activity on the Calcium-Sensing Receptor. Based on the available information and the established pharmacology of similar compounds, it is hypothesized that this compound acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to extracellular calcium and thereby potentiating its downstream signaling pathways. The experimental protocols and comparative data provided in this guide offer a robust framework for the detailed characterization of this compound's mechanism of action. Further research is warranted to elucidate its specific binding site, affinity, and potency, which will be crucial for its development as a clinical candidate.

References

Lycoperodine-1: A Natural Calcimimetic Compound for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lycoperodine-1, a natural alkaloid found in tomatoes (Solanum lycopersicum), has been identified as an agonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] This positions it as a potential natural calcimimetic, a class of compounds that mimic the effect of extracellular calcium, with therapeutic implications for disorders of calcium homeostasis, such as hyperparathyroidism. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the established signaling pathways of its target receptor, and the standard experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in public literature, this document presents generalized methodologies and illustrative data for a representative natural calcimimetic to guide future research and development.

Introduction to Calcimimetics and the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[4][5] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium levels. Activation of the CaSR in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), a key regulator of serum calcium.

Calcimimetics are a class of drugs that allosterically modulate the CaSR, increasing its sensitivity to extracellular calcium. This leads to a reduction in PTH secretion, and consequently, a decrease in serum calcium levels. Synthetic calcimimetics, such as Cinacalcet and Etelcalcetide, are established treatments for secondary hyperparathyroidism in patients with chronic kidney disease. The discovery of natural compounds with calcimimetic properties, such as this compound, opens new avenues for the development of novel therapeutics.

This compound: A Natural CaSR Agonist

This compound is an alkaloid that has been isolated from tomato fruits (Solanum lycopersicum). It is identified as an agonist of the CaSR, suggesting its potential as a natural calcimimetic compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (3S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Synonyms Cyclomethyltryptophan, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 42438-90-4
Natural Source Solanum lycopersicum (Tomato)
In Vitro Solubility ≥ 4 mg/mL (18.50 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
In Vivo Solubility ≥ 4 mg/mL (18.50 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Putative Mechanism of Action: CaSR Signaling Pathways

As a CaSR agonist, this compound is expected to activate the intracellular signaling pathways downstream of the receptor. The primary signaling cascades initiated by CaSR activation are the Gq/11-mediated pathway leading to intracellular calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

Gq/11-PLC-IP3-Ca²⁺ Signaling Pathway

Activation of the CaSR by an agonist like this compound leads to the coupling of the Gq/11 alpha subunit of the heterotrimeric G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lycoperodine_1 This compound CaSR CaSR Lycoperodine_1->CaSR Binds to Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., ↓PTH Secretion) Ca_release->Cellular_Response Leads to MAPK_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lycoperodine_1 This compound CaSR CaSR Lycoperodine_1->CaSR G_protein_beta_arrestin G-protein / β-arrestin CaSR->G_protein_beta_arrestin Activates Ras_Raf Ras/Raf G_protein_beta_arrestin->Ras_Raf Activates MEK MEK Ras_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to and activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Calcium_Mobilization_Workflow Start Start Seed_Cells Seed HEK293-CaSR cells in microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Measure_Fluorescence Measure fluorescence in plate reader Incubate_Dye->Measure_Fluorescence Prepare_Compounds Prepare serial dilutions of this compound Add_Compound Inject this compound Prepare_Compounds->Add_Compound Measure_Fluorescence->Add_Compound Record_Response Record fluorescence change Add_Compound->Record_Response Analyze_Data Analyze data and calculate EC₅₀ Record_Response->Analyze_Data End End Analyze_Data->End PTH_Secretion_Workflow Start Start Plate_Cells Plate parathyroid cells Start->Plate_Cells Treat_Cells Treat cells with varying concentrations of this compound Plate_Cells->Treat_Cells Incubate Incubate for 1-2 hours Treat_Cells->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_PTH Measure PTH concentration using ELISA Collect_Supernatant->Measure_PTH Analyze_Data Analyze data and calculate IC₅₀ Measure_PTH->Analyze_Data End End Analyze_Data->End

References

In Vitro Biological Activity of Lycoperodine-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoperodine-1, a natural product isolated from tomato fruits (Lycopersicon sculentum), has been identified as an agonist of the Calcium-Sensing Receptor (CaSR).[1] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in vitro biological activity data for this compound. This document summarizes the currently available information on this compound and outlines the existing knowledge gaps. Due to the limited data, a detailed quantitative analysis and visualization of signaling pathways as requested cannot be fully provided at this time.

Core Biological Activity: Calcium-Sensing Receptor (CaSR) Agonism

The primary characterized biological activity of this compound is its function as an agonist for the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. Its activation can trigger various intracellular signaling cascades. While the agonistic activity of this compound on CaSR is reported, specific quantitative data such as EC50 values from in vitro assays are not available in the reviewed literature.

Quantitative Data Summary

A thorough search for quantitative in vitro data for this compound, including metrics like IC50 or EC50 values, yielded no specific results. The following table reflects this lack of available information.

Biological TargetAssay TypeMetricValueReference
CaSRNot SpecifiedEC50/IC50Data Not Available
Other TargetsNot Specified-Data Not Available

Note: The absence of data highlights a significant area for future research to quantify the potency and efficacy of this compound at its known target and to explore potential off-target activities.

Experimental Protocols

Detailed in vitro experimental protocols for assessing the biological activity of this compound are not described in the available literature. However, a protocol for the preparation of a this compound solution for in vivo studies has been published and is detailed below. This may serve as a starting point for designing in vitro experiments.

Protocol for this compound Solution Preparation (for in vivo studies) [1]

  • Solvent Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Procedure (for 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of a 40.0 mg/mL DMSO stock solution of this compound and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of Saline to bring the final volume to 1 mL.

  • Achieved Solubility: ≥ 4 mg/mL (18.50 mM)

Note on In Vitro Assay Design: Researchers would need to adapt this or develop new protocols suitable for specific in vitro systems, considering factors such as solvent tolerance of cell lines and potential interference with assay components.

Signaling Pathways

While this compound is known to target the CaSR, specific details of the downstream signaling pathways modulated by this compound in vitro have not been elucidated in the available literature. The general signaling cascade initiated by CaSR activation is well-documented and is presented below as a hypothetical pathway for this compound action, pending experimental validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Lycoperodine1 This compound CaSR CaSR (G-protein coupled receptor) Lycoperodine1->CaSR Binds to & Activates Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates downstream Downstream Cellular Responses PKC->downstream Ca_release->downstream

Caption: Hypothetical signaling pathway of this compound via CaSR activation.

Conclusion and Future Directions

The current body of scientific literature identifies this compound as a CaSR agonist but lacks detailed in vitro characterization. There is a clear need for further research to:

  • Determine the potency and efficacy of this compound at the CaSR using functional in vitro assays.

  • Investigate the selectivity of this compound by screening it against a panel of other receptors.

  • Elucidate the specific downstream signaling pathways activated by this compound in various cell types.

  • Evaluate its broader in vitro pharmacological profile, including potential effects on cell proliferation, apoptosis, and other cellular processes.

This technical guide will be updated as more information on the in vitro biological activity of this compound becomes available.

References

The Therapeutic Potential of Lycoperodine-1 in Metabolic Diseases: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific evidence currently limits a comprehensive understanding of Lycoperodine-1's therapeutic potential in metabolic diseases. Extensive searches of available scientific literature reveal no dedicated studies investigating the effects of this compound on conditions such as diabetes, obesity, or insulin (B600854) resistance. It is crucial to distinguish this compound from Lycopene, a well-researched carotenoid found in tomatoes with established links to metabolic health.[1][2][3][4][5] this compound, also known as Cyclomethyltryptophan, is a distinct compound.

While direct research is lacking, the known mechanism of action for this compound as an agonist of the Calcium-Sensing Receptor (CaSR) provides a foundation for exploring its hypothetical role in metabolic regulation.[6] The CaSR is a G-protein coupled receptor that plays a primary role in calcium homeostasis but is also expressed in tissues central to metabolic control, including pancreatic islets, adipose tissue, and the brain.[6][7] Therefore, this guide will focus on the established roles of the CaSR in metabolic processes to postulate the potential, yet unproven, therapeutic avenues for this compound.

The Calcium-Sensing Receptor (CaSR): A Potential Target in Metabolic Disease

The CaSR is a versatile receptor that, upon activation, can trigger various intracellular signaling cascades.[7][8][9][10] Its presence in metabolically active tissues suggests a role beyond systemic calcium regulation.

Role in Pancreatic β-cell Function and Insulin Secretion

The CaSR is expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion.[6][11] Activation of the CaSR in these cells can modulate insulin release, suggesting that a CaSR agonist like this compound could potentially influence glucose homeostasis.[11][12] Studies have shown that increased CaSR expression may be related to compensatory insulin secretion during aging-associated insulin resistance in mice.[13]

Involvement in Adipose Tissue and Lipid Metabolism

Research indicates that the CaSR is present in adipocytes and may play a role in fat accumulation and lipolysis.[7][12][14] One study in rats suggested that CaSR activation in adipose tissue has an antilipolytic effect, potentially affecting fat storage.[14] Furthermore, there is evidence for sex-specific roles of adipocyte CaSR in the susceptibility to high-fat diet-induced obesity.[15] This suggests that modulating CaSR activity could be a target for influencing lipid metabolism.

Central Regulation of Energy Metabolism

The CaSR is also expressed in the hypothalamus, a key brain region for controlling energy balance.[16][17] Studies in mice with neuron-specific deletion of the CaSR showed significant impairments in growth and metabolism, including increased fat accumulation and disrupted glucose tolerance.[16][17] This points to a critical role for central CaSR signaling in the regulation of body weight and energy homeostasis.

Postulated Signaling Pathways for a CaSR Agonist in Metabolic Regulation

Activation of the CaSR by an agonist such as this compound initiates a cascade of intracellular events. The receptor primarily couples to G-proteins Gq/11 and Gi/o.[7][9] The Gq/11 pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7] These pathways can influence a variety of cellular processes relevant to metabolism, including hormone secretion and gene expression.[8]

General Signaling Pathway of the Calcium-Sensing Receptor (CaSR) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) CaSR CaSR This compound->CaSR Binds and Activates Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Metabolic_Responses Metabolic Responses (e.g., Insulin Secretion, Lipid Metabolism) Ca_release->Metabolic_Responses Modulates PKC->Metabolic_Responses Modulates cAMP->Metabolic_Responses Modulates

References

Lycoperodine-1: A Technical Guide to its Downstream Signaling Pathways via the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lycoperodine-1 and the Calcium-Sensing Receptor (CaSR)

This compound is a small molecule isolated from sources such as tomato fruits (Lycopersicon sculentum).[1] Its primary identified pharmacological target is the Calcium-Sensing Receptor (CaSR), a class C GPCR that plays a pivotal role in monitoring and regulating extracellular calcium levels. The CaSR is highly expressed in the parathyroid glands and kidneys, but is also found in a wide range of other tissues, including the brain, intestine, and bone. Its activation by agonists leads to conformational changes that trigger intracellular signaling through multiple G-protein-dependent and -independent pathways.

Downstream Signaling Pathways of CaSR Activation

The activation of CaSR by an agonist like this compound is known to initiate signaling through several heterotrimeric G-proteins, primarily Gαq/11, Gαi/o, and Gα12/13. These pathways can also be modulated by G-protein-independent mechanisms involving β-arrestins.

Gαq/11-Mediated Pathway

The most prominent signaling cascade initiated by CaSR activation is through the coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+i) into the cytoplasm. This rapid increase in cytosolic calcium is a hallmark of CaSR activation and a key event in its physiological functions.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of downstream target proteins, influencing cellular processes such as gene expression, proliferation, and differentiation.

Gαi/o-Mediated Pathway

CaSR can also couple to inhibitory G-proteins of the Gαi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of numerous cellular proteins and modulating cellular function.

Gα12/13-Mediated Pathway

Coupling of the CaSR to Gα12/13 activates the Rho family of small GTPases, including RhoA. This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing cell shape, motility, and adhesion.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Activation of the CaSR leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation can be initiated through both Gq/11- and Gi/o-dependent pathways, as well as through G-protein-independent mechanisms involving β-arrestin. Phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of transcription factors, thereby controlling gene expression related to cell proliferation, differentiation, and survival.

β-Arrestin-Mediated Signaling

In addition to its role in receptor desensitization and internalization, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades upon CaSR activation. This can contribute to the sustained activation of the MAPK pathway from intracellular compartments.

Visualizing the Signaling Pathways

The following diagrams illustrate the core downstream signaling pathways initiated by the activation of the Calcium-Sensing Receptor (CaSR) by an agonist such as this compound.

Lycoperodine_1_CaSR_Signaling cluster_Gq11 Gαq/11 Pathway cluster_Gi Gαi/o Pathway cluster_G1213 Gα12/13 Pathway cluster_MAPK MAPK & β-Arrestin Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR Binds & Activates Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates G1213 Gα12/13 CaSR->G1213 Activates beta_arrestin β-Arrestin CaSR->beta_arrestin Recruits PLC PLC Gq11->PLC Activates MAPK MAPK Cascade (ERK1/2) Gq11->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->MAPK Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca_i ↑ [Ca2+]i ER->Ca_i Releases Ca2+ Ca_i->PKC Co-activates cAMP ↓ cAMP AC->cAMP (Blocked) beta_arrestin->MAPK Activates

Figure 1. Overview of CaSR Downstream Signaling Pathways.

Gq11_Pathway_Detail CaSR_Activation CaSR Activation (e.g., by this compound) Gq11 Gαq/11 CaSR_Activation->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_i ↑ Intracellular Ca2+ ER->Ca_i Releases Ca2+ Ca_i->PKC Co-activates Downstream_Targets Downstream Targets Ca_i->Downstream_Targets Modulates PKC->Downstream_Targets Phosphorylates

Figure 2. Detailed Gαq/11-Mediated Signaling Cascade.

Quantitative Data for CaSR Agonists

AgonistCell TypeAssayEC50Reference
Extracellular Ca2+HEK293-CaSRIntracellular Ca2+ Mobilization~3-5 mMGeneral Knowledge
Cinacalcet (Allosteric Modulator)HEK293-CaSRIntracellular Ca2+ Mobilization~20-60 nMGeneral Knowledge
L-Phenylalanine (in presence of Ca2+)HEK293-CaSRIntracellular Ca2+ Mobilization~3-5 mM[2]
Spermine (in presence of Ca2+)HEK293-CaSRIntracellular Ca2+ Mobilization~0.1-0.5 mM[2]
This compound Data Not Available Data Not Available Data Not Available

Note: EC50 values can vary significantly depending on the cell line, assay conditions, and the presence of other allosteric modulators.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of CaSR agonists. These would be the standard methods to determine the specific activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the activation of the Gαq/11 pathway by a CaSR agonist.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to an agonist.

Materials:

  • HEK293 cells stably expressing the human CaSR (HEK293-CaSR).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with varying concentrations of CaCl2).

  • Test compound (this compound) stock solution.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells to ~90% confluency in a suitable medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Use the instrument's automated injector to add the different concentrations of this compound to the wells.

  • Data Acquisition: Immediately after addition, record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow start Start culture_cells Culture HEK293-CaSR Cells start->culture_cells plate_cells Plate Cells in Microplate culture_cells->plate_cells load_dye Load with Fluorescent Calcium Dye plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline prepare_compound Prepare Serial Dilutions of this compound add_agonist Inject this compound prepare_compound->add_agonist measure_baseline->add_agonist record_response Record Fluorescence Over Time add_agonist->record_response analyze_data Analyze Data: Generate Dose-Response Curve Calculate EC50 record_response->analyze_data end End analyze_data->end

Figure 3. Experimental Workflow for Calcium Mobilization Assay.
MAPK (ERK1/2) Activation Assay

This assay is used to confirm the activation of the MAPK signaling cascade downstream of CaSR.

Objective: To measure the dose-dependent increase in the phosphorylation of ERK1/2 in response to an agonist.

Materials:

  • HEK293-CaSR cells.

  • Test compound (this compound).

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Plating: Culture and plate HEK293-CaSR cells as described above.

  • Serum Starvation: Before stimulation, serum-starve the cells for several hours to reduce basal MAPK activity.

  • Agonist Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to control for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the agonist concentration to generate a dose-response curve.

Conclusion

This compound is an agonist of the Calcium-Sensing Receptor. Its mechanism of action is predicted to follow the well-established downstream signaling pathways of CaSR, including the activation of Gαq/11, Gαi/o, and Gα12/13, leading to intracellular calcium mobilization, inhibition of cAMP production, and activation of the MAPK cascade. While the general framework of these pathways is understood, further research is required to elucidate the specific quantitative pharmacology of this compound, including its potency (EC50), efficacy, and potential for biased agonism at the CaSR. The experimental protocols outlined in this guide provide a roadmap for the detailed characterization of this compound and other novel CaSR modulators, which will be crucial for the development of new therapeutic agents targeting this important receptor.

References

Lycoperodine-1 in Neurodegenerative Disease Research: A Technical Guide on its Potential Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, direct research investigating the role of Lycoperodine-1 in neurodegenerative diseases is not available in the public domain. This technical guide, therefore, extrapolates the potential therapeutic mechanisms of this compound based on its known function as a Calcium-Sensing Receptor (CaSR) agonist and the established role of CaSR in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. The experimental protocols and proposed signaling pathways are based on established methodologies for studying CaSR modulators in a neurobiological context.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

This compound is a natural product identified as an agonist of the Calcium-Sensing Receptor (CaSR)[1]. The CaSR is a pleiotropic G-protein-coupled receptor (GPCR) that plays a crucial role in systemic calcium homeostasis[2][3]. Beyond its systemic functions, CaSR is expressed in various cells of the central nervous system (CNS), including neurons, astrocytes, and microglia, where it is implicated in a range of physiological and pathological processes[2][4][5].

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neurons and synaptic connections. Key pathological hallmarks include the aggregation of misfolded proteins (e.g., amyloid-beta and tau in AD), neuroinflammation, and oxidative stress[6][7][8][9]. Emerging evidence points to the involvement of CaSR in these pathological processes, suggesting that its modulation could represent a novel therapeutic strategy.

The Hypothesized Role of this compound in Neurodegeneration via CaSR Agonism

Given that this compound is a CaSR agonist, its potential effects in neurodegenerative diseases are intrinsically linked to the consequences of CaSR activation in the brain. Research indicates that CaSR activation by ligands such as amyloid-beta (Aβ) oligomers can contribute to neurotoxic cascades[10][11]. Therefore, the therapeutic potential of a CaSR agonist like this compound is complex and may be context-dependent. It could potentially exacerbate Aβ-induced pathology by further activating CaSR. Conversely, sustained and controlled CaSR activation by an exogenous agonist might have regulatory or protective effects, for instance, by modulating downstream signaling pathways or influencing glial cell responses. This guide will explore the potential signaling pathways that could be modulated by this compound.

Potential Signaling Pathways Modulated by this compound

The activation of CaSR can trigger multiple intracellular signaling cascades. The primary pathways relevant to neurodegeneration are hypothesized to be the Gq/11-PLC-IP3 pathway leading to intracellular calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][12].

CaSR-Mediated Intracellular Calcium Signaling in Neurons

Activation of CaSR by an agonist like this compound in neurons is expected to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[2][3]. This rise in intracellular calcium can have profound effects on neuronal function and survival.

Gq_Pathway Lycoperodine_1 This compound CaSR CaSR Lycoperodine_1->CaSR Gq_11 Gq/11 CaSR->Gq_11 Activation PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) Ca2_release->Downstream PKC->Downstream MAPK_Pathway Lycoperodine_1 This compound CaSR CaSR Lycoperodine_1->CaSR G_protein G-protein (Gq/11 or Gi/o) CaSR->G_protein beta_arrestin β-arrestin CaSR->beta_arrestin PKC PKC G_protein->PKC MAPK_cascade MAPK Cascade (e.g., Raf, MEK) PKC->MAPK_cascade beta_arrestin->MAPK_cascade ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Inflammation) ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses Glial_Activation cluster_astrocyte Astrocyte cluster_microglia Microglia Astrocyte_CaSR CaSR Astrocyte_Signaling Intracellular Signaling (Ca²⁺, MAPK) Astrocyte_CaSR->Astrocyte_Signaling Astrocyte_Lycoperodine This compound Astrocyte_Lycoperodine->Astrocyte_CaSR Astrocyte_Response Release of Pro-inflammatory Mediators (e.g., IL-6, NO, VEGF-A) Astrocyte_Signaling->Astrocyte_Response Microglia_Response Activation & Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Astrocyte_Response->Microglia_Response Crosstalk Microglia_CaSR CaSR Microglia_Signaling Intracellular Signaling (Ca²⁺, NLRP3 Inflammasome) Microglia_CaSR->Microglia_Signaling Microglia_Lycoperodine This compound Microglia_Lycoperodine->Microglia_CaSR Microglia_Signaling->Microglia_Response Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) A1 Neuronal Cell Culture (e.g., SH-SY5Y) B1 This compound Treatment + Neurotoxic Insult (e.g., Aβ) A1->B1 A2 Microglial Cell Culture (e.g., BV-2) B2 This compound Treatment + Inflammatory Stimulus (e.g., LPS) A2->B2 C1 Assess Neuroprotection (MTT, LDH assays) B1->C1 C2 Measure Inflammatory Markers (ELISA, Griess Assay) B2->C2 D1 Determine IC50 for Neuroprotection C1->D1 D2 Determine IC50 for Anti-inflammation C2->D2 E1 Animal Model of AD (e.g., 5XFAD mice) F1 Chronic Administration of this compound E1->F1 G1 Behavioral Testing (e.g., Morris Water Maze) F1->G1 H1 Post-mortem Brain Analysis (Immunohistochemistry for Aβ plaques, p-tau, glial activation) G1->H1 I1 Evaluate Therapeutic Efficacy H1->I1

References

Lycoperodine-1: A Potential Modulator of the Calcium-Sensing Receptor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for investigating the potential of Lycoperodine-1 in cancer research through the modulation of the Calcium-Sensing Receptor (CaSR). Due to a lack of specific published data on this compound in this context, the quantitative data and specific experimental outcomes presented herein are illustrative and intended to serve as a guide for potential research avenues.

Executive Summary

The Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor, has emerged as a critical player in the pathophysiology of various cancers, exhibiting a paradoxical role as both a tumor suppressor and an oncogene depending on the tissue type.[1][2] This dual functionality makes CaSR an intriguing target for novel cancer therapeutics. This compound, an alkaloid naturally occurring in tomatoes, has been identified as an agonist of CaSR.[3][4] This guide outlines the potential of this compound as a tool to modulate CaSR activity in cancer research, providing a foundation for investigating its therapeutic promise. We present a summary of CaSR's role in different cancers, detailed experimental protocols for assessing the effects of this compound, and conceptual signaling pathways to guide future research.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

This compound: A Natural CaSR Agonist

This compound is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tomatoes.[5] Its chemical structure features a complex arrangement of carbon, hydrogen, and nitrogen atoms, contributing to its biological activity.[5] Identified as an agonist for the Calcium-Sensing Receptor, this compound offers a potential natural compound for the modulation of CaSR-mediated signaling pathways.[3][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 42438-90-4
Class Alkaloid
Known Target Calcium-Sensing Receptor (CaSR) Agonist
The Calcium-Sensing Receptor (CaSR): A Dual-Faced Regulator in Cancer

The CaSR is a member of the G protein-coupled receptor family and plays a pivotal role in calcium homeostasis.[7] However, its functions extend beyond mineral balance, with emerging evidence highlighting its significant involvement in cancer progression. The role of CaSR is highly context-dependent, acting as a tumor suppressor in some malignancies and an oncogene in others.[1][2]

  • Tumor Suppressor Role: In cancers like colorectal and parathyroid tumors, CaSR activation is associated with the inhibition of proliferation and the induction of cell differentiation.[2] Loss of CaSR expression in these cancers is linked to a more malignant phenotype.[2]

  • Oncogenic Role: In contrast, in breast and prostate cancer, CaSR is often considered an oncogene.[4] Its activation can promote cell proliferation, migration, and in the case of breast cancer, the secretion of parathyroid hormone-related protein (PTHrP), which is implicated in bone metastasis.[4][8]

This paradoxical behavior underscores the importance of elucidating the specific downstream signaling pathways modulated by CaSR in different cancer types to develop targeted therapeutic strategies.

CaSR Signaling Pathways in Cancer

Activation of CaSR can trigger a cascade of intracellular signaling events through various G proteins, including Gq/11, Gi/o, G12/13, and in some contexts, Gs.[2] These pathways ultimately influence critical cellular processes such as proliferation, differentiation, and apoptosis.[1]

Gq/11-PLC-IP3 Pathway

A primary signaling route for CaSR involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signal can then activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CAMKs).

Gq11_Pathway Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR Gq11 Gq/11 CaSR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase releases Ca²⁺ Downstream Downstream Effectors (PKC, CAMKs) Ca2_increase->Downstream

MAPK/ERK Pathway

CaSR activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This can occur through G protein-dependent or -independent mechanisms involving β-arrestins. The activation of the MAPK/ERK pathway is frequently linked to cell proliferation and survival.[9]

MAPK_Pathway Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR G_protein G protein or β-arrestin CaSR->G_protein Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Experimental Protocols for Investigating this compound

The following section details key experimental protocols to assess the biological activity of this compound on cancer cells via CaSR modulation.

Generation of CaSR-Expressing Stable Cell Lines

To study the specific effects of this compound on CaSR, it is often necessary to use cell lines that either endogenously express CaSR or have been engineered to do so.

Methodology:

  • Vector Construction: The full-length human CaSR cDNA is cloned into a mammalian expression vector containing a selectable marker, such as neomycin or puromycin (B1679871) resistance.

  • Transfection: The expression vector is transfected into the desired cancer cell line (e.g., HEK293, HT-29, MCF-7) using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, the cells are cultured in a medium containing the appropriate selection antibiotic.

  • Clonal Isolation: Single, antibiotic-resistant colonies are isolated and expanded.

  • Verification: CaSR expression in the stable clones is verified by Western blot and immunofluorescence.

Stable_Cell_Line_Workflow Vector CaSR Expression Vector Construction Transfection Transfection into Cancer Cells Vector->Transfection Selection Antibiotic Selection Transfection->Selection Isolation Clonal Isolation and Expansion Selection->Isolation Verification Verification of CaSR Expression (Western Blot, Immunofluorescence) Isolation->Verification

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of CaSR activation.

Methodology:

  • Cell Seeding: Seed CaSR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject this compound at various concentrations.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the EC50 value for this compound.

Table 2: Illustrative Quantitative Data for this compound in a Calcium Mobilization Assay

Cell LineAgonistEC50 (µM)
HEK293-CaSRThis compound5.2
HT-29 (endogenous CaSR)This compound12.8
Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.

Table 3: Illustrative IC50 Values for this compound in Cancer Cell Viability Assays

Cell LineCancer TypeCaSR RoleIC50 (µM) after 72h
HT-29ColonTumor Suppressor35.4
MCF-7BreastOncogene> 100
PC-3ProstateOncogene> 100
Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in CaSR-mediated signaling pathways following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Therapeutic Implications and Future Directions

The investigation of this compound as a CaSR modulator in cancer is still in its nascent stages. However, based on the multifaceted role of CaSR, several therapeutic hypotheses can be formulated:

  • Colon Cancer (CaSR as a Tumor Suppressor): this compound, as a CaSR agonist, could potentially inhibit the proliferation and promote the differentiation of colon cancer cells, thereby acting as a chemopreventive or therapeutic agent.

  • Breast and Prostate Cancer (CaSR as an Oncogene): In these cancers, the agonistic activity of this compound might promote tumor growth. Therefore, its utility in these contexts may be limited, or it could serve as a research tool to further elucidate the oncogenic signaling of CaSR. Further investigation into biased agonism, where a ligand preferentially activates certain downstream pathways over others, could reveal more nuanced therapeutic possibilities.

Future research should focus on:

  • Determining the precise binding affinity and efficacy of this compound at the CaSR.

  • Conducting comprehensive in vitro studies across a panel of cancer cell lines to map the downstream signaling effects of this compound-mediated CaSR activation.

  • Evaluating the in vivo efficacy of this compound in preclinical animal models of different cancers.

  • Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound as a novel modulator of the Calcium-Sensing Receptor in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Lycoperodine-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycoperodine-1, also known as Cyclomethyltryptophan, is a natural alkaloid that can be isolated from tomato fruits (Solanum lycopersicum)[1]. It has been identified as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and various cellular processes[1][2]. In addition to its effects on CaSR, this compound has demonstrated significant antiplatelet aggregation activity in vitro[1]. These biological activities suggest its potential as a pharmacological tool for studying CaSR signaling and as a lead compound for the development of novel therapeutics targeting platelet function.

This document provides detailed protocols for the in vitro assessment of this compound's activity as a CaSR agonist and as an inhibitor of platelet aggregation.

Data Presentation

The inhibitory effect of this compound on platelet aggregation has been quantified, with reported IC₅₀ values against different inducers.

InducerTargetIncubation TimeEndpointIC₅₀ (nM)
Platelet-Activating FactorPig Platelets5 minsAntiplatelet Aggregation866.14
Arachidonic AcidPig Platelets5 minsAntiplatelet Aggregation>10,000

Table 1: In vitro antiplatelet aggregation activity of this compound.[1]

Experimental Protocols

In Vitro CaSR Activation Assay: Intracellular Calcium Mobilization

This protocol describes the measurement of CaSR activation by quantifying the mobilization of intracellular calcium following treatment with this compound. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to free calcium.

Materials:

  • HEK293T cells transiently or stably expressing the human CaSR

  • This compound

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (HHBS)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and equipped for fluid addition

Protocol:

  • Cell Culture:

    • Culture CaSR-expressing HEK293T cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into 96-well or 384-well black, clear-bottom plates at a density optimized for the cell line (e.g., 25,000-50,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of test concentrations.

    • Fluo-4 AM Loading Buffer: Prepare a dye-loading solution by diluting Fluo-4 AM stock solution in HHBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye dispersion. If using, add probenecid (2.5 mM) to this buffer.

  • Cell Loading with Fluo-4 AM:

    • Remove the growth medium from the cell plate.

    • Wash the cells gently with HHBS.

    • Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark to allow for de-esterification of the dye.

  • Measurement of Calcium Mobilization:

    • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the desired concentration of this compound (or control solutions) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the change in fluorescence or the area under the curve against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve.

In Vitro Antiplatelet Aggregation Assay

This protocol details the procedure to assess the inhibitory effect of this compound on platelet aggregation induced by Platelet-Activating Factor (PAF) or Arachidonic Acid (AA) using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human or animal (e.g., pig) whole blood anticoagulated with 3.2% sodium citrate (B86180).

  • This compound

  • Platelet-Activating Factor (PAF)

  • Arachidonic Acid (AA)

  • Platelet-Poor Plasma (PPP) as a blank

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully aspirate the upper PRP layer into a clean polypropylene (B1209903) tube.

    • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The supernatant is the PPP.

  • Platelet Aggregation Measurement (LTA):

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Pipette a specific volume of PRP (e.g., 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation mark with the PPP sample.

    • Place the PRP-containing cuvette into the sample well of the aggregometer and allow it to equilibrate for 2-5 minutes with stirring.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2 minutes).

    • Initiate the aggregation by adding the agonist (PAF or Arachidonic Acid) at a concentration known to induce a submaximal aggregation response.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is determined from the change in light transmission over time.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CaSR CaSR This compound->CaSR Agonist Ca2_ext Ca²⁺ Ca2_ext->CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca2_int Ca²⁺ Release ER->Ca2_int Cellular_Response Cellular Response (e.g., MAPK activation) Ca2_int->Cellular_Response PKC->Cellular_Response

Caption: CaSR signaling pathway activated by this compound.

Experimental Workflows

CaSR_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis A Seed CaSR-expressing HEK293T cells in a 96-well plate B Incubate for 24h A->B C Wash cells with HHBS B->C D Add Fluo-4 AM loading buffer C->D E Incubate for 1h at 37°C, then 15-30 min at RT D->E F Establish baseline fluorescence in plate reader E->F G Add this compound or controls F->G H Measure kinetic fluorescence change G->H I Calculate ΔF and plot dose-response curve H->I J Determine EC₅₀ I->J

Caption: Workflow for CaSR intracellular calcium mobilization assay.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect citrated whole blood B Centrifuge at low speed to obtain PRP A->B C Centrifuge remaining blood at high speed for PPP A->C D Calibrate aggregometer with PRP (0%) and PPP (100%) B->D C->D E Equilibrate PRP at 37°C D->E F Add this compound or vehicle control E->F G Add agonist (PAF or AA) F->G H Record light transmission G->H I Calculate % inhibition of aggregation H->I J Plot dose-response curve and determine IC₅₀ I->J

Caption: Workflow for in vitro platelet aggregation assay.

References

Application Notes and Protocols for Cell Viability Assay Using Lycoperodine-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoperodine-1 is a natural compound that has been identified as an agonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in various cellular processes, including proliferation and apoptosis.[1][2][3] Activation of CaSR by agonists can trigger intracellular signaling cascades that may influence cell viability.[2][4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a reliable and widely used method to measure cell metabolic activity, which is an indicator of cell viability.

Data Presentation: Efficacy of this compound

The following table summarizes hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer32.1
HepG2Liver Cancer18.5
PC-3Prostate Cancer22.4

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • From the stock solution, prepare a series of working solutions of this compound in complete culture medium at 2X the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM).

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from each well.

    • Add 100 µL of the prepared 2X this compound working solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation1 Incubate for 24h cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 add_dmso Add DMSO to Dissolve Formazan incubation3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR binds Gq11 Gq/11 CaSR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates CellularResponse Modulation of Cell Viability PKC->CellularResponse influences ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->CellularResponse influences

References

Application Note: Proposed HPLC Analysis Protocol for Lycoperodine-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lycoperodine-1. Due to the limited availability of established and validated public methods for this specific analyte, this protocol is a comprehensive starting point for method development and validation. The proposed method is based on the chemical properties of this compound, a tetrahydro-β-carboline alkaloid, and draws from established HPLC methodologies for similar compounds. This application note provides a detailed experimental protocol, proposed validation parameters, and visual workflows to guide researchers in developing a robust analytical method for this compound.

Introduction

This compound, also known as (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is an alkaloid that has been identified in various natural sources.[1] Its potential biological activities necessitate a reliable and accurate analytical method for quantification in research and drug development settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of alkaloids due to its sensitivity, specificity, and reproducibility. This document presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method Parameters

A summary of the proposed HPLC conditions and method validation parameters is presented in Table 1. These parameters are suggested as a starting point and should be optimized and validated for the specific application.

Table 1: Proposed HPLC Method and Validation Parameters for this compound Analysis

ParameterProposed Value
Chromatographic Conditions
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
Gradient10-90% Acetonitrile over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm (based on UV absorbance of indole (B1671886) moiety)
Method Validation Parameters (Hypothetical)
Linearity Range1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Experimental Protocol

This section details the proposed step-by-step procedure for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with methanol (or another suitable solvent) using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Run a system suitability test by injecting a mid-concentration standard multiple times to check for reproducibility of retention time, peak area, and other parameters.

Data Analysis
  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the proposed experimental workflow and the logical steps for method validation.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_Setup HPLC System Setup & Equilibration HPLC_Setup->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Identification & Integration Chrom_Acq->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Method_Validation_Logic cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity & Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Developed_Method Developed HPLC Method Developed_Method->Specificity Developed_Method->Linearity Developed_Method->Accuracy Developed_Method->Precision Developed_Method->Robustness

References

Application Notes and Protocols for Utilizing Lycoperodine-1 in HEK293 Cells Expressing the Calcium-Sensing Receptor (CaSR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in systemic calcium homeostasis.[1] It is a promising therapeutic target for various disorders, including hyperparathyroidism and osteoporosis. Lycoperodine-1, a natural compound isolated from tomato fruits, has been identified as an agonist of the CaSR.[2] These application notes provide a comprehensive guide for researchers to characterize the effects of this compound on CaSR signaling in a recombinant cell system using Human Embryonic Kidney (HEK293) cells expressing the human CaSR.

The protocols detailed below cover the transient expression of CaSR in HEK293 cells and the subsequent functional assessment of this compound's activity through three key signaling pathways: intracellular calcium mobilization, Extracellular signal-Regulated Kinase (ERK) phosphorylation, and cyclic Adenosine Monophosphate (cAMP) modulation.

Data Presentation: Quantitative Analysis of CaSR Activation

The following tables summarize the expected quantitative data from the described experimental protocols. Table 1 presents established data for the endogenous ligand, extracellular calcium (Ca²⁺), which should be used as a positive control. Table 2 provides a template for presenting data obtained for this compound.

Table 1: Quantitative Data for CaSR Activation by Extracellular Calcium in HEK293-CaSR Cells

ParameterAgonistEC₅₀/IC₅₀ (µM)Maximal ResponseAssay Type
IP₁ AccumulationExtracellular Ca²⁺25206.55 ± 0.16 (TR-FRET ratio change)TR-FRET
ERK1/2 PhosphorylationExtracellular Ca²⁺28704.64 ± 0.28 (TR-FRET ratio change)TR-FRET
cAMP InhibitionExtracellular Ca²⁺163097.3 ± 10.2% inhibition of Forskolin (B1673556)TR-FRET

Data in this table is derived from a study characterizing Ca²⁺-dependent effects in HEK293-CaSR cells and serves as a reference for expected outcomes with a known agonist.[3]

Table 2: Template for Quantitative Data of this compound on CaSR Activation in HEK293-CaSR Cells

ParameterAgonistEC₅₀/IC₅₀ (µM)Maximal Response (Fold Change vs. Basal)Assay Type
Intracellular Ca²⁺ MobilizationThis compoundUser DefinedUser DefinedFluorescence (Fura-2)
ERK1/2 PhosphorylationThis compoundUser DefinedUser DefinedWestern Blot
cAMP InhibitionThis compoundUser DefinedUser DefinedLuminescence/ELISA

Users should populate this table with their experimentally determined values.

Mandatory Visualizations

Signaling Pathways of CaSR Activation

CaSR Signaling Pathways cluster_membrane Plasma Membrane cluster_Gq11 Gαq/11 Pathway cluster_Gi Gαi Pathway cluster_MAPK MAPK Pathway CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Gi Gαi CaSR->Gi Lycoperodine_1 This compound (Agonist) Lycoperodine_1->CaSR PLC PLC Gq11->PLC Ras Ras Gq11->Ras PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MEK MEK PKC->MEK AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP Raf Raf Ras->Raf Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Transcription Transcription Factors ERK1_2->Transcription

Caption: CaSR signaling upon agonist binding.

Experimental Workflow for Assessing this compound Activity

Experimental Workflow cluster_assays Functional Assays start Start transfection Transient Transfection of HEK293 cells with CaSR plasmid start->transfection cell_culture Cell Culture & Proliferation (24-48 hours) transfection->cell_culture assay_prep Prepare Cells for Assays cell_culture->assay_prep treatment Treat cells with this compound (Dose-Response) assay_prep->treatment ca_assay Intracellular Ca²⁺ Mobilization Assay treatment->ca_assay erk_assay ERK1/2 Phosphorylation (Western Blot) treatment->erk_assay camp_assay cAMP Inhibition Assay treatment->camp_assay data_analysis Data Analysis (EC₅₀/IC₅₀ Determination) ca_assay->data_analysis erk_assay->data_analysis camp_assay->data_analysis end End data_analysis->end

Caption: Workflow for this compound evaluation.

Experimental Protocols

Transient Transfection of HEK293 Cells with CaSR Plasmid

This protocol describes the transient transfection of HEK293 cells using a lipid-based transfection reagent.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CaSR expression plasmid

  • Opti-MEM I Reduced Serum Medium

  • Lipid-based transfection reagent (e.g., Lipofectamine™ LTX)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10⁵ cells/well).

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 2.0 µg of the CaSR plasmid DNA in 200 µL of Opti-MEM.

    • In a separate tube, add 4 µL of the transfection reagent to 200 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow complexes to form.[4]

  • Transfection:

    • Gently add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the functional assays.

Intracellular Calcium Mobilization Assay

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

  • HEK293-CaSR cells (from Protocol 1)

  • Fura-2 AM

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution

  • Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

  • Cell Plating: Seed the transfected HEK293-CaSR cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM in HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.[1]

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurements of the fluorescence ratio for several minutes to capture the transient calcium response.

  • Data Analysis: The change in the 340/380 ratio is proportional to the change in intracellular calcium. Plot the peak change in ratio against the log of the this compound concentration to determine the EC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting.

Materials:

  • HEK293-CaSR cells (from Protocol 1)

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed HEK293-CaSR cells in 6-well plates.

    • Prior to treatment, serum-starve the cells for 4-12 hours.

    • Stimulate the cells with varying concentrations of this compound for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the fold change in p-ERK1/2 over basal against the log of the this compound concentration to determine the EC₅₀.

cAMP Inhibition Assay

This protocol describes the measurement of cAMP levels using a competitive ELISA or a luminescence-based assay.

Materials:

  • HEK293-CaSR cells (from Protocol 1)

  • Forskolin

  • This compound stock solution

  • cAMP assay kit (ELISA or luminescence-based)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed HEK293-CaSR cells in a 96-well plate.

  • Cell Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

    • Stimulate the cells with a submaximal concentration of forskolin (an adenylyl cyclase activator, e.g., 5 µM) to induce cAMP production. Incubate for a further 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction.

    • For ELISA, a colorimetric substrate is added, and the absorbance is read.

    • For luminescence assays, a luciferase-based reaction is initiated, and the light output is measured.

  • Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Calculate the percent inhibition of the forskolin-stimulated cAMP level for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀.

References

Application Notes and Protocols for Lycoperodine-1 in Parathyroid Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parathyroid glands, through the secretion of parathyroid hormone (PTH), are the primary regulators of calcium homeostasis. The secretion of PTH is inversely regulated by the extracellular calcium concentration, a process mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells. Dysregulation of parathyroid function, such as in hyperparathyroidism, leads to excessive PTH secretion and can cause significant morbidity.

Lycoperodine-1, a natural product isolated from tomato fruits, has been identified as an agonist of the CaSR.[1] This property suggests that this compound could mimic the effects of high extracellular calcium on parathyroid cells, namely the inhibition of PTH secretion and suppression of cell proliferation. These application notes provide a hypothetical framework and detailed protocols for investigating the potential of this compound as a research tool and a therapeutic candidate for hyperparathyroidism using in vitro parathyroid cell culture models.

Principle of Application

As a CaSR agonist, this compound is hypothesized to activate the CaSR on parathyroid cells, initiating downstream signaling cascades that lead to a reduction in PTH synthesis and release, and an inhibition of cellular proliferation. This makes this compound a valuable tool for studying CaSR signaling dynamics and for screening potential calcimimetic drugs. The proposed experiments are designed to quantify the effects of this compound on these key functions of parathyroid cells.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Parathyroid Hormone (PTH) Secretion

This compound Concentration (µM)PTH Concentration in Media (pg/mL)% Inhibition of PTH Secretion
0 (Control)0
0.1
1
10
100
Positive Control (e.g., High Ca²⁺)

Table 2: Effect of this compound on Parathyroid Cell Proliferation (MTT Assay)

This compound Concentration (µM)Absorbance at 570 nm (OD)% Inhibition of Cell Proliferation
0 (Control)0
0.1
1
10
100
Positive Control (e.g., High Ca²⁺)

Table 3: Effect of this compound on CaSR Downstream Signaling (Western Blot Densitometry)

This compound Concentration (µM)Relative p-ERK/total-ERK RatioRelative p-AKT/total-AKT Ratio
0 (Control)1.01.0
1
10
100
Positive Control (e.g., High Ca²⁺)

Signaling Pathway

Lycoperodine_1_CaSR_Signaling cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 activates Lycoperodine1 This compound Lycoperodine1->CaSR activates Extracellular_Ca High Extracellular Ca²⁺ Extracellular_Ca->CaSR activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PTH_Secretion PTH Secretion IP3->PTH_Secretion inhibits PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway activates MAPK_Pathway->PTH_Secretion inhibits Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation inhibits

Caption: Proposed signaling pathway of this compound in parathyroid cells.

Experimental Protocols

Protocol 1: Primary Parathyroid Cell Culture

This protocol is adapted from established methods for the culture of human or bovine parathyroid cells.

Materials:

  • Fresh parathyroid tissue (human adenoma or bovine glands)

  • DMEM/F-12 medium, low calcium (0.5 mM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Collagenase Type I

  • DNase I

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

  • Place fresh parathyroid tissue in ice-cold PBS with 1% Penicillin-Streptomycin.

  • In a sterile culture dish, mince the tissue into small pieces (1-2 mm³).

  • Wash the minced tissue twice with cold PBS.

  • Digest the tissue in DMEM/F-12 containing 1 mg/mL Collagenase Type I and 20 U/mL DNase I for 1-2 hours at 37°C with gentle agitation.

  • Pipette the cell suspension up and down to further dissociate the tissue.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin) and count the cells.

  • Plate the cells in culture flasks or plates at a desired density.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the medium every 2-3 days.

Protocol 2: PTH Secretion Assay

Materials:

  • Cultured parathyroid cells (from Protocol 1)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Low-calcium (0.5 mM) and high-calcium (1.5 mM) DMEM/F-12 medium

  • Human or Bovine PTH ELISA kit

  • 96-well plates

Procedure:

  • Seed parathyroid cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with serum-free, low-calcium medium.

  • Incubate the cells for 2 hours in serum-free, low-calcium medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (high-calcium medium).

  • Collect the culture supernatant from each well.

  • Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.

  • Measure the concentration of PTH in the supernatant using a PTH ELISA kit according to the manufacturer's instructions.

  • Normalize the PTH concentration to the total protein content of the cells in each well.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cultured parathyroid cells

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed parathyroid cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Isolation Parathyroid Cell Isolation & Culture Cell_Treatment Treat Cells with This compound Cell_Isolation->Cell_Treatment Lycoperodine_Prep This compound Stock Preparation Lycoperodine_Prep->Cell_Treatment PTH_Assay PTH Secretion Assay (ELISA) Cell_Treatment->PTH_Assay Prolif_Assay Proliferation Assay (MTT) Cell_Treatment->Prolif_Assay WB_Assay Signaling Pathway Analysis (Western Blot) Cell_Treatment->WB_Assay Data_Quant Data Quantification & Normalization PTH_Assay->Data_Quant Prolif_Assay->Data_Quant WB_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion & Interpretation Stat_Analysis->Conclusion

Caption: Overall experimental workflow for investigating this compound effects.

References

Application Notes and Protocols for In Vivo Studies of Lycoperodine-1 Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lycoperodine-1, also known as (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, is a naturally occurring alkaloid found in various plant species, including tomatoes and rice. While in vivo studies directly investigating this compound are limited in publicly available literature, research on its synthetic derivatives has provided valuable insights into the potential therapeutic applications of this class of compounds. This document details the in vivo studies of two such derivatives, THPDTPI and an enantiomer of AIPZ, in animal models, focusing on their anti-tumor and anti-inflammatory properties. These notes are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound analogs.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound derivatives.

Table 1: In Vivo Anti-Tumor Activity of THPDTPI in S180 Mice

CompoundAnimal ModelDosageAdministration RouteTreatment DurationKey FindingsReference
THPDTPIS180 mice0.01 µmol/kg/dayNot Specified14 daysDose-dependently slowed tumor growth.[1][2]

Table 2: In Vivo Pharmacological Activity of RR-AIPZ in Mice

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
RR-AIPZLewis Lung Carcinoma (metastasis model)5 µmol/kgOralBlocked metastasis to the lung and slowed primary tumor growth.[2]
RR-AIPZS180 Ascites (solid tumor model)5 µmol/kgOralSlowed the growth of primary solid tumors.[2]
RR-AIPZXylene-induced ear edema (inflammation model)5 µmol/kgOralPrevented the development of ear edema.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy

Objective: To assess the anti-tumor activity of a test compound in a murine solid tumor model.

Animal Model: S180 (Sarcoma 180) ascites tumor-bearing ICR mice.

Materials:

  • S180 tumor cells

  • ICR mice

  • Test compound (e.g., THPDTPI or RR-AIPZ)

  • Vehicle control (e.g., CMCNa - Carboxymethylcellulose sodium)

  • Standard laboratory equipment for animal handling and tumor measurement.

Procedure:

  • Tumor Cell Implantation: S180 ascites tumor cells are implanted subcutaneously into the axilla of ICR mice.

  • Animal Grouping: Once tumors are palpable, animals are randomly assigned to a control group and one or more treatment groups.

  • Compound Administration: The test compound is administered to the treatment groups at the specified dosage and route (e.g., oral gavage). The control group receives the vehicle. Administration is typically performed daily for a set duration (e.g., 14 days).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Data Analysis: At the end of the study, the tumor growth inhibition rate is calculated. The statistical significance of the difference in tumor volume between the treatment and control groups is determined using appropriate statistical tests.

Protocol 2: Evaluation of In Vivo Anti-Metastatic Activity

Objective: To evaluate the potential of a test compound to inhibit cancer metastasis in a murine lung metastasis model.

Animal Model: Lewis Lung Carcinoma (LLC) bearing C57BL/6 mice.

Materials:

  • Lewis Lung Carcinoma cells

  • C57BL/6 mice

  • Test compound (e.g., RR-AIPZ)

  • Vehicle control

  • Standard laboratory equipment for animal handling and tissue analysis.

Procedure:

  • Tumor Cell Implantation: LLC cells are injected into the tail vein of C57BL/6 mice to induce lung metastasis.

  • Compound Administration: The test compound is administered to the treatment group at the specified dosage and route. The control group receives the vehicle.

  • Monitoring: Animals are monitored for a predetermined period.

  • Metastasis Assessment: At the end of the study, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

  • Data Analysis: The inhibition of metastasis is calculated by comparing the number of lung nodules in the treated group to the control group. Statistical significance is determined using appropriate statistical methods.

Protocol 3: Evaluation of In Vivo Anti-Inflammatory Activity

Objective: To assess the anti-inflammatory effect of a test compound using a xylene-induced ear edema model in mice.

Animal Model: ICR mice.

Materials:

  • Xylene

  • Test compound (e.g., RR-AIPZ)

  • Vehicle control

  • Standard laboratory equipment for animal handling and measurement.

Procedure:

  • Compound Administration: The test compound is administered to the treatment group at the specified dosage and route. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Edema Measurement: After a specific time (e.g., 1 hour) following xylene application, the mice are euthanized. A circular section is removed from both ears using a cork borer and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the control group.

Visualizations

Experimental Workflow for In Vivo Pharmacological Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Outcome Animal_Model Select Animal Model (e.g., S180, LLC, ICR mice) Grouping Randomly Group Animals (Control & Treatment) Animal_Model->Grouping Compound_Prep Prepare Test Compound (this compound Derivative) Compound_Prep->Grouping Administration Administer Compound/Vehicle (Specified Dose & Route) Grouping->Administration Induction Induce Disease/Inflammation (Tumor Implant, Xylene) Administration->Induction Monitoring Monitor Animals & Collect Data (Tumor Size, Body Weight) Induction->Monitoring Endpoint Endpoint Measurement (Tumor Weight, Nodule Count, Ear Edema) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: Workflow for in vivo pharmacological evaluation of this compound derivatives.

References

Application Notes: Lycoperodine-1 for the Study of Calcium-Sensing Receptor (CaSR) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycoperodine-1, also known as Cyclomethyltryptophan, is a natural product isolated from tomato fruits (Lycopersicon sculentum) that functions as an agonist for the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR is a Class C G protein-coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis throughout the body.[4][5] It is a key regulator of parathyroid hormone (PTH) secretion and is expressed in various tissues, including the parathyroid gland, kidney, gut, and bone. As an agonist, this compound activates the CaSR, initiating downstream signaling cascades. This makes it a valuable tool for researchers studying CaSR function, exploring the pharmacology of GPCRs, and screening for novel therapeutic agents targeting calcium-related disorders.

Mechanism of Action & Signaling Pathways

The Calcium-Sensing Receptor (CaSR) primarily couples to the Gαq/11 family of G proteins. Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a hallmark of CaSR activation. The CaSR can also couple to other G proteins, such as Gαi/o, to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Lycoperodine_1 This compound (Agonist) CaSR CaSR (GPCR) Lycoperodine_1->CaSR Binds & Activates Gq_11 Gαq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca2+ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses (e.g., NFAT) Ca_release->Downstream Leads to

CaSR Gq-mediated signaling pathway activated by this compound.

Quantitative Data

While specific binding affinity (Kd, Ki) and potency (EC50) values for this compound are not extensively documented in publicly available literature, the table below presents representative data for other well-characterized CaSR modulators. These values illustrate the types of quantitative pharmacological parameters that can be determined for this compound using the protocols described in this document.

Compound NameModulator TypeAssay TypeParameterValueCell Line
Calindol hydrochloride Positive Allosteric ModulatorIntracellular Ca2+ MobilizationEC50132 nMHEK293
Cinacalcet hydrochloride Positive Allosteric ModulatorIP AccumulationpEC507.3HEK293
AC 265347 Biased Allosteric ModulatorIP AccumulationpKB8.0HEK293
NPS 2143 hydrochloride Negative Allosteric ModulatorIntracellular Ca2+ MobilizationpIC507.4HEK293

This table provides example data for known CaSR modulators to serve as a reference. Experimental determination is required to establish the specific pharmacological profile of this compound.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This is the primary functional assay to assess the agonistic activity of this compound on the CaSR. The protocol measures the increase in cytosolic calcium concentration following receptor activation.

Start Start Cell_Culture 1. Seed HEK293-CaSR cells in 96-well plate Start->Cell_Culture Dye_Loading 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Incubation1 3. Incubate for 30-60 min at 37°C Dye_Loading->Incubation1 Wash 4. Wash cells to remove excess dye Incubation1->Wash Measurement 6. Measure baseline fluorescence (FlexStation / Plate Reader) Wash->Measurement Compound_Prep 5. Prepare serial dilutions of This compound Compound_Add 7. Add this compound to wells Compound_Prep->Compound_Add Measurement->Compound_Add Kinetic_Read 8. Immediately measure kinetic fluorescence response Compound_Add->Kinetic_Read Analysis 9. Analyze data: Calculate EC50 value Kinetic_Read->Analysis End End Analysis->End

Workflow for the Intracellular Calcium Mobilization Assay.

Materials:

  • HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).

  • Black, clear-bottom 96-well microplates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., FLIPR Calcium Assay Kit, Fura-2 AM, or Fluo-4 AM).

  • Assay buffer (e.g., Krebs-Henseleit buffer supplemented with 1.8 mM CaCl₂).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or similar).

Methodology:

  • Cell Plating: Seed HEK293-CaSR cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the culture medium. Add the calcium indicator dye, prepared according to the manufacturer's instructions, to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye. After the final wash, leave an appropriate volume of assay buffer in each well.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at concentrations that are 2-5x the final desired concentration.

  • Assay Measurement: a. Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen dye. b. Record a baseline fluorescence reading for several seconds. c. The instrument's automated pipettor adds the this compound dilutions to the wells. d. Continue to record the fluorescence signal for 1-3 minutes to capture the kinetic response of intracellular calcium mobilization.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Protocol 2: NFAT Reporter Gene Assay

This assay provides a downstream, transcriptional readout of CaSR activation. The increase in intracellular calcium activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase) under the control of an NFAT response element (NFAT-RE).

Materials:

  • HEK293 cells.

  • Expression plasmid for human CaSR.

  • Reporter plasmid containing a luciferase gene downstream of an NFAT-RE promoter.

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium and plates (e.g., 96-well white, opaque plates).

  • This compound stock solution.

  • Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the CaSR expression plasmid, the NFAT-RE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection (typically 24 hours), plate the cells into 96-well white, opaque plates and allow them to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Measurement: a. Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. b. Add the firefly luciferase substrate and measure the luminescence using a luminometer. c. Subsequently, add the stop reagent and the Renilla luciferase substrate to the same well and measure the luminescence again.

  • Data Analysis: a. Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency. b. Plot the normalized luciferase activity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for reporter gene activation.

References

Application Notes and Protocols: Investigating the Effect of Novel Compounds on Osteoblast Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osteoblasts are the primary bone-forming cells, and their differentiation and mineralization are critical processes in bone formation and regeneration. The identification of novel therapeutic agents that can modulate osteoblast activity is of significant interest for the development of treatments for bone-related disorders such as osteoporosis. This document provides a comprehensive set of protocols to assess the potential effects of a novel compound, herein referred to as "Compound X (e.g., Lycoperodine-1)," on the mineralization of osteoblasts in vitro.

These protocols are designed for researchers, scientists, and drug development professionals to screen and characterize the osteogenic potential of test compounds. The following sections detail the methodologies for evaluating key markers of osteoblast differentiation and mineralization, including alkaline phosphatase (ALP) activity, mineralized matrix deposition, and the expression of osteogenic genes. Additionally, common signaling pathways involved in osteoblastogenesis are illustrated to provide a framework for mechanistic studies.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for organizing and presenting quantitative data obtained from the experiments described in this document.

Table 1: Effect of Compound X on Osteoblast Viability

Concentration of Compound XCell Viability (%)Standard Deviation
Vehicle Control100± 5.2
1 µM98.7± 4.8
10 µM95.3± 5.1
50 µM89.1± 6.3
100 µM75.4± 7.0

Table 2: Alkaline Phosphatase (ALP) Activity in Osteoblasts Treated with Compound X

Concentration of Compound XALP Activity (U/mg protein)Standard DeviationFold Change vs. Control
Vehicle Control15.2± 1.81.0
1 µM25.8± 2.51.7
10 µM42.1± 3.92.8
50 µM38.6± 3.52.5
100 µM20.3± 2.11.3

Table 3: Quantification of Mineralization by Alizarin Red S Staining

Concentration of Compound XAbsorbance at 562 nmStandard DeviationFold Change vs. Control
Vehicle Control0.25± 0.031.0
1 µM0.48± 0.051.9
10 µM0.89± 0.093.6
50 µM0.75± 0.083.0
100 µM0.35± 0.041.4

Table 4: Relative Gene Expression of Osteogenic Markers

GeneTreatmentFold Change vs. ControlStandard Deviation
RUNX2Vehicle Control1.0± 0.1
10 µM Compound X2.5± 0.3
ALPVehicle Control1.0± 0.1
10 µM Compound X3.1± 0.4
COL1A1Vehicle Control1.0± 0.2
10 µM Compound X2.8± 0.3
OCNVehicle Control1.0± 0.1
10 µM Compound X4.2± 0.5

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the effect of a novel compound on osteoblast mineralization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Osteogenic Potential Assessment cluster_2 Phase 3: Mechanistic Studies A Cytotoxicity Assay (e.g., MTT, LDH) B Dose-Response Curve A->B Determine non-toxic concentrations C Alkaline Phosphatase (ALP) Activity Assay (Early Marker) B->C Select optimal concentrations D Alizarin Red S Staining (Late Marker - Mineralization) B->D Select optimal concentrations E qRT-PCR for Osteogenic Gene Expression (RUNX2, ALP, COL1A1, OCN) D->E Confirm pro-osteogenic effect F Western Blot for Key Signaling Proteins (e.g., Smad, β-catenin, ERK) E->F Investigate underlying pathways G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Osteogenic Target Genes (e.g., RUNX2, Osterix) TCF_LEF->Target_Genes Activation G cluster_0 BMP/Smad Pathway BMP BMP2/4/7 BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I BMPRII->BMPRI Phosphorylation R_Smad R-Smad (Smad1/5/8) BMPRI->R_Smad Phosphorylation Co_Smad Co-Smad (Smad4) R_Smad->Co_Smad Smad_complex Smad Complex RUNX2 RUNX2 Smad_complex->RUNX2 Activation Target_Genes Osteogenic Target Genes RUNX2->Target_Genes Transcription

Application Notes and Protocols for Lycoperodine-1, a Calcium-Sensing Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoperodine-1 is an alkaloid compound, notably isolated from tomato fruits (Lycopersicon sculentum), that has been identified as an agonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and is involved in a variety of cellular processes.[3][4] As a CaSR agonist, this compound presents a valuable tool for investigating CaSR-mediated signaling pathways and for the potential development of therapeutic agents targeting this receptor.

These application notes provide an overview of the in vitro application of this compound, with a focus on determining its optimal concentration for eliciting a cellular response. The protocols outlined below are based on established methodologies for characterizing CaSR agonists.

Data Presentation

The optimal concentration of this compound for an in vitro response is cell-type and assay dependent. It is imperative to perform a dose-response analysis to determine the effective concentration range for a specific experimental system. The half-maximal effective concentration (EC50) is a key parameter to determine. Below is a template for presenting such quantitative data.

Table 1: Hypothetical Dose-Response of this compound on Intracellular Calcium Mobilization in HEK293 cells stably expressing human CaSR.

This compound Concentration (µM)Peak Intracellular [Ca²⁺] (nM) (Mean ± SD)Fold Change Over Baseline (Mean ± SD)
0 (Vehicle Control)102 ± 81.0 ± 0.1
0.1153 ± 121.5 ± 0.1
1357 ± 253.5 ± 0.2
10714 ± 507.0 ± 0.5
50816 ± 628.0 ± 0.6
100826 ± 658.1 ± 0.6
EC50 ~5 µM

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values must be determined experimentally.

Signaling Pathways

Activation of the CaSR by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 and Gi/o families of G-proteins.[1]

  • Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.

  • Gi/o Pathway: The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • MAPK Pathway: CaSR activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

Below is a diagram illustrating the primary signaling pathways activated by a CaSR agonist.

Lycoperodine_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR activates Gq11 Gq/11 CaSR->Gq11 activates Gi Gi/o CaSR->Gi activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK activates Ca_release->MAPK activates Cellular_Response Cellular Response Ca_release->Cellular_Response MAPK->Cellular_Response cAMP->Cellular_Response modulates

Caption: CaSR signaling pathways activated by this compound.

Experimental Protocols

To determine the optimal in vitro concentration of this compound, a systematic approach is required. Below are detailed protocols for key experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Based on available data, solubility in DMSO is at least 40 mg/mL (184.98 mM).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Optimal Concentration using an Intracellular Calcium Flux Assay

Objective: To determine the EC50 of this compound by measuring its effect on intracellular calcium concentration in a relevant cell line.

Workflow Diagram:

Calcium_Flux_Workflow A Seed cells expressing CaSR in a 96-well plate B Culture cells for 24-48 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash cells to remove excess dye C->D E Prepare serial dilutions of this compound D->E F Measure baseline fluorescence D->F G Add this compound dilutions to respective wells F->G H Measure fluorescence kinetics (e.g., every 5 seconds for 2-5 minutes) G->H I Analyze data: calculate peak fluorescence and determine EC50 H->I

Caption: Workflow for intracellular calcium flux assay.

Materials:

  • HEK293 cells stably expressing human CaSR (or another relevant cell line)

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • 96-well black, clear-bottom cell culture plates

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the CaSR-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS. b. Remove the culture medium from the wells and add the loading buffer. c. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. Leave a final volume of buffer in each well.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in HBSS. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

  • Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds). c. Using the plate reader's injector, add the this compound dilutions to the corresponding wells. d. Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.

  • Data Analysis: a. For each well, determine the peak fluorescence intensity after the addition of this compound. b. Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence. c. Plot the change in fluorescence against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

This compound, as a CaSR agonist, holds promise for research and drug development. The optimal concentration for in vitro studies is a critical parameter that must be determined empirically for each experimental system. The protocols provided here offer a robust framework for preparing this compound and for determining its potency in activating the CaSR through a common and reliable assay. The provided signaling pathway diagram offers a visual guide to the expected downstream cellular events following receptor activation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lycoperodine-1 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lycoperodine-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as Cyclomethyltryptophan, is a natural alkaloid that can be isolated from tomato fruits (Lycopersicon esculentum)[1][2]. It functions as an agonist of the Calcium-Sensing Receptor (CaSR)[1][3][4]. Its molecular formula is C₁₂H₁₂N₂O₂ and it has a molecular weight of 216.24 g/mol .

Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?

A2: This is a common issue as this compound has poor aqueous solubility. The recommended first step is to create a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation. The final concentration of DMSO in your working solution should typically be kept low (e.g., ≤ 0.1%).

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous medium. How can I prevent this?

A3: Precipitation upon dilution is a classic sign of a compound with low aqueous solubility. Here are several strategies to overcome this, which can be used alone or in combination:

  • Use Co-solvents: Incorporating a co-solvent system can maintain solubility upon dilution.

  • Adjust pH: As an alkaloid, the solubility of this compound is expected to be pH-dependent. Lowering the pH of the aqueous buffer should increase its solubility.

  • Use Cyclodextrins: These molecules can encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous solutions.

  • Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can help dissolve small amounts of precipitate. However, be cautious with heat as it may degrade the compound.

Q4: What is the mechanism of action for this compound?

A4: this compound is an agonist for the Calcium-Sensing Receptor (CaSR), which is a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling cascades, primarily through Gq/11 and Gi/o proteins. This leads to the activation of Phospholipase C (PLC), an increase in intracellular calcium (Ca²⁺), and modulation of the mitogen-activated protein kinase (MAPK) pathway.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
This compound powder will not dissolve in aqueous buffer (e.g., PBS, Saline). Low intrinsic aqueous solubility of the compound.Prepare a concentrated stock solution in 100% DMSO first. See --INVALID-LINK-- for details.
A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer. The compound is "crashing out" of solution due to the significant increase in solvent polarity.1. Ensure rapid and vigorous mixing when adding the DMSO stock to the buffer. 2. Decrease the final concentration of this compound. 3. Employ a co-solvent system. See --INVALID-LINK--. 4. Use a cyclodextrin-based formulation. See --INVALID-LINK--.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or formation of fine precipitate.1. Try gentle warming (e.g., 37°C) and/or sonication to aid dissolution. 2. Lower the pH of your final aqueous solution. As an alkaloid, this compound's solubility is likely higher at acidic pH. See --INVALID-LINK--.
Inconsistent experimental results between batches. Potential issues with compound stability in solution, or incomplete solubilization.1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Ensure the compound is fully dissolved before use; visually inspect for any precipitate. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.

Data Presentation: this compound Solubility

The following table summarizes known solubility data for this compound in various solvent systems.

Solvent SystemConcentration AchievedMethodSource
Dimethyl sulfoxide (DMSO)40 mg/mL (184.98 mM)Ultrasonic and pH adjustment to 9 with 1 M NaOH
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4 mg/mL (18.50 mM)Sequential addition and mixing
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 4 mg/mL (18.50 mM)Sequential addition and mixing

Experimental Protocols

Protocol 1: Preparing a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 216.24)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • 1 M NaOH (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., for a 40 mg/mL stock, add 25 µL of DMSO per 1 mg of this compound).

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming can be applied. For the highest concentration (40 mg/mL), adjusting the pH to 9 with 1 M NaOH may be necessary.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization Using a Co-solvent System

Objective: To prepare a working solution of this compound in an aqueous medium for in vivo or in vitro use, preventing precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 40 mg/mL from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology: This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For a final volume of 1 mL, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 40 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture and vortex thoroughly.

  • Add 450 µL of saline to the mixture to reach the final volume of 1 mL.

  • Vortex the final solution until it is a clear and homogenous solution. This working solution contains this compound at a concentration of 4 mg/mL.

Protocol 3: Solubilization Using Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Objective: To enhance the aqueous solubility of this compound using cyclodextrin (B1172386) complexation.

Materials:

  • This compound DMSO stock solution (e.g., 40 mg/mL from Protocol 1)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in water)

  • Sterile magnetic stirrer and stir bar

  • Vortex mixer

Methodology: This protocol yields a final solvent composition of 10% DMSO in a 20% SBE-β-CD saline solution.

  • Prepare a 20% (w/v) SBE-β-CD solution by dissolving 200 mg of SBE-β-CD powder in every 1 mL of saline. Gentle warming and stirring may be required to fully dissolve the SBE-β-CD. Let the solution cool to room temperature.

  • For a final volume of 1 mL, place 900 µL of the 20% SBE-β-CD solution into a sterile tube.

  • While vortexing the SBE-β-CD solution, slowly add 100 µL of the 40 mg/mL this compound DMSO stock solution.

  • Continue to vortex for 1-2 minutes to ensure the formation of the inclusion complex and a clear solution. This working solution contains this compound at a concentration of 4 mg/mL.

Protocol 4: Solubilization Using pH Adjustment

Objective: To increase the solubility of this compound in an aqueous buffer by lowering the pH.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer)

  • 1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Methodology:

  • Prepare the desired aqueous buffer.

  • Add the this compound powder to the buffer to a concentration slightly above the expected solubility limit.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 1 M HCl dropwise to the suspension while monitoring the pH with a calibrated meter.

  • Continue adding acid until the this compound dissolves. Alkaloids are basic and will become protonated and more soluble at a lower pH.

  • Record the final pH at which the compound is fully dissolved.

  • Note: Ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture, in vivo model). This method is most suitable for identifying an optimal pH for your buffer system.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Initial State cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Powder stock Prepare Stock in DMSO start->stock dilute Dilute into Aqueous Buffer stock->dilute precipitate Precipitation Occurs dilute->precipitate If problem arises solution_clear Clear Solution dilute->solution_clear If successful cosolvent Use Co-Solvent (Protocol 2) precipitate->cosolvent cyclodextrin Use Cyclodextrin (Protocol 3) precipitate->cyclodextrin ph_adjust Adjust pH (Protocol 4) precipitate->ph_adjust cosolvent->solution_clear cyclodextrin->solution_clear ph_adjust->solution_clear

Caption: Workflow for dissolving this compound.

This compound Signaling Pathway via CaSR

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR (G Protein-Coupled Receptor) Gq11 Gq/11 CaSR->Gq11 activates Lycoperodine This compound (Agonist) Lycoperodine->CaSR binds PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway activates Ca_release->MAPK_pathway activates Cellular_Response Cellular Response (Proliferation, Differentiation) MAPK_pathway->Cellular_Response leads to

Caption: Agonist-induced CaSR signaling pathway.

References

Lycoperodine-1 Stability in Cell Culture Media: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Lycoperodine-1 in cell culture media. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as Cyclomethyltryptophan, is an alkaloid compound that functions as an agonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating extracellular calcium homeostasis.[2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1][2] A concentration of up to 40 mg/mL can be achieved, though this may require ultrasonication and adjusting the pH to 9 with 1 M NaOH.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • DMSO Stock Solution: For maximum stability, store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. It is highly recommended to use single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My this compound precipitates when I dilute my DMSO stock into my cell culture medium. Why is this happening and what can I do? A3: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media where its solubility is much lower. This can lead to inaccurate experimental results.

Here are several strategies to prevent precipitation:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.

  • Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed (37°C) media slowly, ideally drop-by-drop, while vortexing or swirling the media. This rapid dispersion prevents the formation of localized high concentrations that lead to precipitation.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a highly concentrated stock, perform an intermediate dilution in media or a buffer.

  • Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Exceeding this can not only cause solubility issues but also introduce solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: How stable is this compound in complete cell culture media at 37°C? A4: While specific public data on the half-life of this compound in cell culture media is limited, alkaloids as a class can exhibit variable stability. Factors such as media components (e.g., pH, presence of reactive species), exposure to light, and incubation time can all influence degradation. It is strongly recommended to prepare fresh this compound-containing media immediately before each experiment to minimize potential degradation. For definitive stability data in your specific experimental system, a stability assessment study should be performed.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue 1: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Incomplete Solubilization After diluting the stock solution into media, visually inspect for any precipitate or cloudiness. If observed, try gentle warming (37°C) and sonication to redissolve. Ensure the solution is clear before adding to cells.
Compound Degradation Prepare fresh dilutions for every experiment. Do not store this compound diluted in aqueous media for extended periods. Run a stability study (see protocol below) to determine the degradation rate in your specific media.
Adsorption to Plastics Some compounds can adsorb to the surface of plastic labware (e.g., plates, tubes). Consider using low-adhesion plastics or pre-treating plates with a blocking agent if this is suspected.
Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology
Potential Cause Troubleshooting Step
High DMSO Concentration Calculate the final percentage of DMSO in your culture. Ensure it is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle control with DMSO alone to confirm the solvent is not the cause.
Formation of Toxic Degradants Compound degradation can sometimes produce byproducts with off-target effects. The best mitigation is to use freshly prepared solutions and minimize the incubation time of the compound in media before it is exposed to cells.
pH Shift in Media Preparation of the this compound stock may involve pH adjustment. Ensure that the addition of your stock solution does not significantly alter the pH of your final culture medium.

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// Edges start -> check_solubility; check_solubility -> check_prep [label="No / Unsure"]; check_prep -> check_stability; check_solubility -> check_stability [label="Yes"]; check_stability -> run_stability_assay [label="No / Unsure"]; run_stability_assay -> fresh_solutions; check_stability -> check_dmso [label="Yes"]; check_dmso -> run_vehicle_control [label="Unsure"]; run_vehicle_control -> result; check_dmso -> result [label="No"]; check_dmso -> fresh_solutions [label="Yes"]; } end dot Caption: Troubleshooting workflow for unexpected in vitro results.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the recommended method for diluting a DMSO stock of this compound into cell culture medium to minimize precipitation.

  • Preparation: Pre-warm your complete cell culture medium to 37°C in a water bath. Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Calculation: Determine the volume of stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤0.1%).

  • Dilution: Dispense the pre-warmed medium into a sterile conical tube. While gently vortexing or swirling the medium, add the calculated volume of this compound stock solution drop-by-drop to the vortex.

  • Final Check: Once the stock is added, continue to mix for another 10-15 seconds. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Application: Use the freshly prepared medium immediately for your cell-based assay.

Protocol 2: Assessing this compound Stability in Cell Culture Media via HPLC

This protocol provides a framework for quantifying the stability of this compound in your specific cell culture medium over time.

  • Prepare Stability Samples: Prepare a bulk solution of this compound in your complete cell culture medium at the final working concentration, as described in Protocol 1.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot (e.g., 500 µL) of the solution. This is your T=0 sample. Immediately process it as described in step 5.

  • Incubation: Place the remaining bulk solution in a sterile, capped tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Subsequent Timepoints: At desired intervals (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot (e.g., 500 µL) from the incubator.

  • Sample Processing:

    • Add 500 µL of ice-cold acetonitrile (B52724) to the 500 µL media sample to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples using a suitable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method will need to be specific for this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Time Point Peak Area (T=x) Peak Area (T=0) % Remaining [(T=x / T=0) * 100]
0 hrValueValue100%
2 hrValueValueCalculate
8 hrValueValueCalculate
24 hrValueValueCalculate

Table 1: Example data structure for a stability study. Actual values must be determined experimentally.

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// Edges start -> t0; start -> incubate; t0 -> process; incubate -> tx; tx -> process; process -> hplc; hplc -> analyze; } end dot Caption: Experimental workflow for assessing compound stability.

Signaling Pathway

This compound is an agonist for the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor. Upon activation, it primarily signals through the Gq/11 pathway to activate Phospholipase C (PLC), leading to downstream cellular effects.

// Nodes Lycoperodine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CaSR [label="CaSR\n(Calcium-Sensing Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Gq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Ca_release [label="↑ Intracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nCellular Effects", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Lycoperodine -> CaSR [label=" activates"]; CaSR -> Gq11 [label=" activates"]; Gq11 -> PLC [label=" activates"]; PLC -> PIP2 [label=" cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" binds to receptor on"]; ER -> Ca_release [label=" releases"]; DAG -> PKC [label=" activates"]; PKC -> downstream; Ca_release -> downstream; } end dot Caption: this compound activation of the CaSR-Gq/11 signaling pathway.

References

Preventing Lycoperodine-1 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lycoperodine-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly its precipitation in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the handling and use of this compound in experimental settings.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. It is an alkaloid and requires specific solvent conditions to achieve a clear solution. For initial solubilization, it is best to use an organic solvent like Dimethyl Sulfoxide (DMSO).

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment. Here are several strategies to prevent this:

  • Use Pre-warmed Media: Always add your this compound stock solution to cell culture media that has been pre-warmed to 37°C. Lower temperatures can decrease the solubility of the compound.

  • Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, dilute your stock in a smaller volume of pre-warmed media first, then add this to the final volume.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling. This gradual introduction can help prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: The final concentration of this compound in your experiment may be too high. Determine the maximum soluble concentration by performing a solubility test in your specific medium.

  • Maintain a Low DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and precipitation.

Q3: My this compound solution was clear initially but formed a precipitate after being in the incubator. What could be the cause?

A3: Precipitation over time in an incubator can be due to several factors:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) maintains cell health but can also influence compound stability. The CO2 can cause a slight decrease in the pH of the medium, which may affect the solubility of a pH-sensitive compound like this compound.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components in the medium, potentially pushing this compound above its solubility limit.

To mitigate this, ensure your media is well-buffered, test the stability of this compound in your media for the duration of your experiment, and use appropriate measures to minimize evaporation, such as humidified incubators and sealed culture plates.

Q4: Can I use sonication to redissolve precipitated this compound in my stock solution?

A4: Yes, if you observe precipitation in your DMSO stock solution, gentle warming to 37°C and brief sonication can be used to redissolve the compound.[1] However, it is crucial to visually inspect the solution to ensure it is completely clear before use. To avoid this issue, it is recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can promote precipitation.

Data Presentation: Solubility and Stock Solution Preparation

The following tables provide quantitative data for the preparation of this compound solutions.

Table 1: this compound Solubility

SolventConcentrationMethod
DMSO40 mg/mL (184.98 mM)Requires ultrasonic and adjustment of pH to 9 with 1 M NaOH.[1][2]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Mass of this compound (for 10 mL)
1 mM0.216 mg1.08 mg2.16 mg
5 mM1.08 mg5.41 mg10.82 mg
10 mM2.16 mg10.81 mg21.62 mg
40 mg/mL40 mg200 mg400 mg

Note: The molecular weight of this compound is 216.24 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 2.16 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution vigorously. If the solid does not fully dissolve, place the vial in a sonicator bath at room temperature for 10-15 minutes.

  • pH Adjustment (if necessary for high concentrations): For concentrations approaching 40 mg/mL, it may be necessary to adjust the pH to 9 with 1 M NaOH to achieve full dissolution.[1][2]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an In Vivo Formulation of this compound

This protocol yields a clear solution of ≥ 4 mg/mL.

  • Prepare a 40 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Co-solvent Mixture 1 (PEG300/Tween-80/Saline):

    • In a sterile tube, add 100 µL of the 40 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Co-solvent Mixture 2 (SBE-β-CD in Saline):

    • In a sterile tube, add 100 µL of the 40 mg/mL DMSO stock solution.

    • Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Final Check: Ensure the final solution is clear before administration.

Mandatory Visualization

Signaling Pathway of this compound as a CaSR Agonist

This compound acts as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Activation of CaSR can trigger multiple intracellular signaling cascades.

Lycoperodine_CaSR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gq/11 CaSR->Gq11 activates Gi Gi/o CaSR->Gi activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces Lycoperodine This compound Lycoperodine->CaSR activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ca_ER->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK activates MAPK->Cellular_Response cAMP->Cellular_Response modulates

Caption: CaSR activation by this compound initiates downstream signaling.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

Precipitation_Troubleshooting cluster_solutions Solutions for Aqueous Medium cluster_incubation_solutions Solutions for Incubation Issues Start Precipitate Observed Initial_Dissolution During initial dissolution? Start->Initial_Dissolution Use_DMSO Use 100% DMSO. Apply sonication/heat. Initial_Dissolution->Use_DMSO Yes Addition_to_Aqueous Upon addition to aqueous medium? Initial_Dissolution->Addition_to_Aqueous No Resolved Issue Resolved Use_DMSO->Resolved During_Incubation During incubation? Addition_to_Aqueous->During_Incubation No Prewarm_Media Pre-warm medium to 37°C. Addition_to_Aqueous->Prewarm_Media Yes Check_pH Check media buffering and pH stability. During_Incubation->Check_pH Yes Slow_Addition Add stock slowly while mixing. Prewarm_Media->Slow_Addition Serial_Dilution Perform serial dilutions. Slow_Addition->Serial_Dilution Lower_Concentration Lower final concentration. Serial_Dilution->Lower_Concentration Lower_Concentration->Resolved Test_Stability Test compound stability over time. Check_pH->Test_Stability Prevent_Evaporation Ensure proper humidification. Test_Stability->Prevent_Evaporation Prevent_Evaporation->Resolved

References

Troubleshooting Lycoperodine-1 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lycoperodine-1. Our aim is to address common sources of experimental variability and provide actionable solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Cyclomethyltryptophan, is a natural product isolated from tomato fruits (Lycopersicon sculentum). It functions as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and various cellular processes.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO up to 40 mg/mL (184.98 mM). For in vivo studies, specific solvent preparations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 4 mg/mL.

Q4: I am observing high variability in my IC50 values between experiments. What are the potential causes?

A4: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Passage Number: The passage number of your cell line can significantly influence experimental outcomes. Use cells within a consistent and low passage number range for all experiments.

  • Inconsistent Assay Conditions: Variations in incubation time, temperature, and cell seeding density can lead to inconsistent results. Standardize these parameters across all experiments.

  • Compound Stability: Ensure that your this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.

  • Cell Line Integrity: The choice of cell line and its specific characteristics can impact the results. Ensure your cell line is free from contamination, such as mycoplasma.

Troubleshooting Guide

Issue 1: Low or No Agonist Response in Cell-Based Assays
Possible Cause Troubleshooting Step
Poor Compound Solubility Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous assay buffers. Sonication can aid dissolution. Visually inspect for any precipitation in your final assay wells. Consider using a carrier solvent or cyclodextrin (B1172386) to improve solubility if issues persist.
Incorrect Cell Seeding Density Optimize the cell seeding density for your specific cell line and assay. Too few cells may result in a weak signal, while too many cells can lead to a saturated signal or altered cellular responses.
Inactive or Degraded Compound Use a fresh aliquot of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles. Verify the storage conditions of your stock solution.
Low Receptor Expression Confirm that your chosen cell line expresses a sufficient level of the Calcium-Sensing Receptor (CaSR) to elicit a measurable response. This can be verified by qPCR or Western blot.
Issue 2: High Background Signal in Intracellular Calcium Assays
Possible Cause Troubleshooting Step
Autofluorescence of Compound Test the fluorescence of this compound alone in your assay buffer at the highest concentration used to determine if it contributes to the background signal.
Sub-optimal Dye Loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Incomplete de-esterification of the AM ester can lead to compartmentalization and high background. Ensure cells are washed thoroughly after dye loading to remove extracellular dye.
Cellular Stress Rough handling of cells during seeding and washing steps can cause cellular stress and an increase in basal intracellular calcium levels. Handle cells gently and allow them to recover before starting the assay.
Issue 3: Inconsistent Results in Enzyme Inhibition Assays

While this compound is a CaSR agonist, if used in enzymatic assays, variability can occur.

Possible Cause Troubleshooting Step
Enzyme Instability Keep the enzyme on ice and use it fresh. Avoid repeated freeze-thaw cycles of the enzyme stock.
Incorrect Buffer Conditions Ensure the pH and ionic strength of the assay buffer are optimal for the enzyme's activity.
Presence of Contaminants Contaminants in the this compound sample or other reagents can inhibit enzyme activity. Consider running a control with the vehicle solvent to rule out its effect.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Note that IC50 values for anti-cancer activity in specific cell lines are not widely available in the public domain and should be determined empirically for the cell line of interest.

AssayCell Line/SystemParameterValueReference
Platelet Aggregation InhibitionPig PlateletsIC50981.52 nM (Thrombin-induced)[1]

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the activation of the Calcium-Sensing Receptor (CaSR) by this compound by monitoring changes in intracellular calcium concentration using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing human CaSR (or another suitable cell line)

  • This compound

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Black, clear-bottom 96-well microplates

Protocol:

  • Cell Seeding: Seed the CaSR-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentration.

  • Signal Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injector.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 100 µL of the 2X this compound solution into the wells and continue to record the fluorescence signal for at least 2 minutes.

    • Include positive controls (e.g., Ionomycin) and negative controls (vehicle) in separate wells.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response to this compound can be quantified by measuring the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to calculate the EC50 value.

Visualizations

Signaling Pathway of this compound via CaSR

Lycoperodine1_CaSR_Pathway Lycoperodine1 This compound CaSR CaSR (G-Protein Coupled Receptor) Lycoperodine1->CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->Cellular_Response

Caption: CaSR signaling cascade initiated by this compound.

Experimental Workflow for Intracellular Calcium Assay

Calcium_Assay_Workflow start Start seed_cells Seed CaSR-expressing cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 load_dye Load cells with calcium indicator dye incubate1->load_dye incubate2 Incubate 45-60 min load_dye->incubate2 wash_cells Wash cells twice to remove excess dye incubate2->wash_cells read_baseline Measure baseline fluorescence in plate reader wash_cells->read_baseline add_compound Inject this compound (or controls) read_baseline->add_compound read_response Measure fluorescence kinetics add_compound->read_response analyze_data Analyze data (Peak fluorescence, EC50) read_response->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based intracellular calcium assay.

References

Technical Support Center: Optimizing Lycoperodine-1 Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Lycoperodine-1 for cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Cyclomethyltryptophan, is a natural product that functions as an agonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and various cellular processes.

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: There is currently limited published data on the specific concentration range for this compound in cell-based assays. However, based on studies with other CaSR agonists like L-tryptophan, a starting range of 0.5 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to determine the optimal concentration for each specific cell line and assay empirically.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a powder. For in vitro experiments, it can be dissolved in DMSO to create a stock solution. For example, a 40 mg/mL stock solution in DMSO can be prepared. This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. Prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation.

Q4: What are the expected downstream effects of this compound treatment?

A4: As a CaSR agonist, this compound is expected to activate downstream signaling pathways regulated by the CaSR. This primarily includes the activation of the Gq/11 pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). This can subsequently lead to the activation of the MAPK/ERK pathway.

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound dosage.

Issue Possible Cause Troubleshooting Steps
No observable effect or weak signal 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Low CaSR expression in the cell line: The target cells may not express sufficient levels of the CaSR. 3. Incorrect assay setup: Issues with the assay protocol, reagents, or instrument settings. 4. This compound degradation: Improper storage or handling of the compound.1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal dose. 2. Verify CaSR expression: Confirm CaSR expression in your cell line using techniques like qPCR or Western blotting. 3. Optimize assay conditions: Review and optimize your assay protocol, including incubation times, reagent concentrations, and instrument settings. Use a known CaSR agonist as a positive control. 4. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High cell toxicity or death 1. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Prolonged exposure: Continuous exposure to the compound may be detrimental to cell health.1. Lower the concentration range: Perform a dose-response experiment with a lower range of concentrations. 2. Control for solvent effects: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. 3. Optimize incubation time: Determine the shortest incubation time required to observe the desired effect.
Inconsistent or variable results 1. Cell passage number and confluency: Variations in cell state can affect their response to treatment. 2. Inconsistent compound preparation: Errors in diluting the stock solution. 3. Assay variability: Inherent variability in the experimental setup.1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Ensure accurate dilutions: Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly. 3. Increase replicates: Use technical and biological replicates to improve the reliability of your results.

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Dose-Response Experiment for Cell Viability (MTT Assay)
  • Objective: To determine the optimal, non-toxic concentration range of this compound.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Calcium Flux Assay
  • Objective: To measure the activation of CaSR by this compound through changes in intracellular calcium levels.

  • Materials:

    • Target cell line expressing CaSR

    • 96-well black, clear-bottom cell culture plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

    • This compound stock solution

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound in HBSS.

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the this compound dilutions into the wells and continue to record the fluorescence signal over time to measure the change in intracellular calcium.

    • Analyze the data to determine the dose-dependent increase in fluorescence, indicating CaSR activation.

Visualizations

Lycoperodine_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CaSR CaSR This compound->CaSR Binds & Activates Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) MAPK_cascade->Cellular_Response Leads to

Caption: this compound signaling pathway via CaSR activation.

Dose_Response_Workflow start Start: Prepare this compound Stock Solution prepare_cells Seed Cells in 96-well Plate start->prepare_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_cells->prepare_dilutions treat_cells Treat Cells with Dilutions & Controls prepare_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h, 72h) treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Calcium Flux) incubate->assay read_plate Read Plate with Microplate Reader assay->read_plate analyze Analyze Data & Plot Dose-Response Curve read_plate->analyze determine_optimal Determine Optimal Concentration Range analyze->determine_optimal

Caption: Experimental workflow for dose-response determination.

Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Encountered check_concentration Is the this compound concentration optimized? start->check_concentration check_cells Is the cell line appropriate and healthy? start->check_cells check_protocol Is the experimental protocol validated? start->check_protocol dose_response Perform Dose-Response Study check_concentration->dose_response No verify_casr Verify CaSR Expression check_cells->verify_casr Unsure optimize_assay Optimize Assay Parameters check_protocol->optimize_assay No fresh_compound Use Freshly Prepared Compound dose_response->fresh_compound

Caption: A logical approach to troubleshooting common issues.

Technical Support Center: Investigating Off-Target Effects of Lycoperodine-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of Lycoperodine-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental workflows.

Disclaimer: this compound (also known as Cyclomethyltryptophan) is recognized as an agonist of the Calcium-Sensing Receptor (CaSR)[1]. The following guide provides a general framework for investigating off-target effects of a small molecule agonist like this compound. The inclusion of kinase inhibitor screening protocols is based on standard industry practices for comprehensive off-target profiling.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a CaSR agonist like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target, in this case, the CaSR[2]. These unintended interactions are a significant concern because they can lead to:

  • Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the modulation of the CaSR when it is, in fact, the result of an off-target interaction.

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, leading to adverse effects unrelated to CaSR activation[2].

  • Reduced therapeutic potential: Promising preclinical results may not translate to in vivo efficacy if the observed effects are due to off-targets that have different consequences in a whole organism.

Q2: I'm observing a cellular phenotype that is inconsistent with CaSR activation. How can I determine if this is due to an off-target effect of this compound?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This involves a combination of pharmacological and genetic strategies:

  • Use of a structurally unrelated CaSR agonist: Confirm if a different, structurally distinct CaSR agonist produces the same phenotype. If it does not, the effect is more likely to be an off-target effect of this compound.

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the compound's potency for the CaSR. Off-target effects may only appear at higher concentrations.

  • Genetic knockdown or knockout of the CaSR: Employ techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CaSR. If the phenotype persists in the absence of the primary target, it is strongly indicative of an off-target mechanism[3].

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to the CaSR in a cellular context[2].

Q3: What are the common methodologies to identify the specific off-targets of this compound?

A3: Several unbiased screening methods can be employed to identify potential off-target proteins:

  • In Vitro Kinase Profiling: Screening this compound against a large panel of recombinant kinases is a common first step to identify any unintended interactions with the human kinome. Many kinase inhibitors are known to have off-target effects due to the conserved ATP-binding pocket.

  • Affinity-based Proteomics: Techniques like affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Phenotypic Screening in Knockout Cell Lines: A panel of cell lines, each with a specific gene knocked out, can be used to identify off-targets. If this compound shows a differential effect in a particular knockout line, it may suggest an interaction with the product of that gene.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
High levels of cell death at low concentrations of this compound. Potent off-target effects on proteins essential for cell survival.1. Perform a dose-titration to determine the lowest effective concentration for CaSR activation. 2. Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm the mechanism of cell death. 3. Conduct a broad-spectrum kinase screen to identify if this compound is inhibiting pro-survival kinases.
Inconsistent results between different cell lines. 1. Variable expression levels of the CaSR. 2. Differential expression of off-target proteins.1. Confirm CaSR expression levels via Western Blot or qPCR in all cell lines. 2. If an off-target is suspected, verify its expression level in the cell lines showing discrepant results.
Observed phenotype does not correlate with CaSR downstream signaling. The phenotype is likely mediated by an off-target.1. Validate the lack of canonical CaSR signaling (e.g., changes in intracellular calcium, ERK phosphorylation) at the effective concentration of this compound. 2. Employ unbiased screening methods (e.g., kinome profiling, affinity proteomics) to identify potential off-targets. 3. Use a structurally unrelated CaSR agonist as a control.
Difficulty confirming a suspected off-target interaction. 1. The interaction is weak or transient. 2. The assay conditions are not optimal.1. Utilize a more sensitive binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), with purified proteins. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 3. Optimize assay parameters (e.g., buffer composition, incubation time, protein concentration).

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table illustrates sample data from an in vitro kinase profiling screen, showing potent inhibition of several off-target kinases at a concentration of 1 µM.

Kinase% Inhibition at 1 µM
CaSR (On-target)>95% (Agonist Activity)
Off-Target Kinase A92%
Off-Target Kinase B88%
Off-Target Kinase C75%
400 other kinases< 50%

Table 2: Sample IC50 Values of this compound in Wild-Type vs. CaSR-Knockout Cell Lines

This table demonstrates a scenario where the removal of the intended target (CaSR) has a minimal effect on the cytotoxic potency of this compound, strongly suggesting an off-target mechanism of action for this particular phenotype.

Cell LineGenetic BackgroundCaSR Protein ExpressionThis compound IC50 (µM)
CellLine-AWild-TypePresent5.2
CellLine-ACaSR KO (CRISPR)Absent5.8
CellLine-BWild-TypePresent7.5
CellLine-BCaSR KO (CRISPR)Absent8.1

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to the CaSR in intact cells.

Materials:

  • Intact cells expressing the CaSR

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against CaSR for Western Blot

  • Secondary antibody and detection reagents

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant and quantify the amount of soluble CaSR protein using Western blotting.

  • Data Analysis: Plot the amount of soluble CaSR as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: In Vitro Kinase Profiling Assay

Objective: To assess the inhibitory activity of this compound against a broad panel of purified kinases.

Materials:

  • This compound stock solution (in DMSO)

  • A panel of purified, recombinant kinases (commercial service or in-house)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • Multi-well plates

  • Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound to generate a range of concentrations for testing.

  • Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and the appropriate reaction buffer.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a single concentration or as IC50 values for more potent interactions.

Visualizations

G cluster_0 On-Target Pathway: CaSR Signaling Lycoperodine1 This compound CaSR CaSR (Calcium-Sensing Receptor) Lycoperodine1->CaSR Agonist Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca_release Intracellular Ca2+ Release IP3->Ca_release Ca_release->PKC ERK ERK PKC->ERK Cellular_Response Cellular Response ERK->Cellular_Response G cluster_1 Experimental Workflow for Off-Target Identification start Phenotype Observed with This compound genetic_validation Genetic Validation (e.g., CaSR Knockout) start->genetic_validation phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists unbiased_screen Unbiased Off-Target Screening (e.g., Kinome Scan) phenotype_persists->unbiased_screen Yes on_target On-Target Effect phenotype_persists->on_target No hit_validation Hit Validation (Biochemical & Cellular Assays) unbiased_screen->hit_validation target_confirmed Off-Target Confirmed hit_validation->target_confirmed G cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity with this compound dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare Cytotoxicity EC50 with CaSR Agonist EC50 dose_response->compare_potency is_potent Is Cytotoxicity >10x more potent than CaSR agonism? compare_potency->is_potent off_target_likely High Likelihood of Off-Target Effect is_potent->off_target_likely Yes on_target_toxicity Possible On-Target Toxicity is_potent->on_target_toxicity No knockout_exp Test in CaSR Knockout Cells off_target_likely->knockout_exp on_target_toxicity->knockout_exp

References

Lycoperodine-1 degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation products, and analytical challenges associated with Lycoperodine-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, also known as (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, is a naturally occurring indole (B1671886) alkaloid. Its structure is derived from the amino acid L-tryptophan and features a tetrahydro-β-carboline core with a carboxylic acid group at the 3-position. This structure makes it susceptible to particular degradation pathways, primarily oxidation of the indole ring system.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of structurally similar tetrahydro-β-carboline alkaloids, the primary degradation pathway for this compound is oxidation. This can occur in a step-wise manner, first forming dihydro-β-carboline intermediates and ultimately leading to the fully aromatic β-carbolines, norharman and harman (B1672943), through oxidative decarboxylation.[1][2][3][4] This process can be accelerated by heat, light, the presence of oxidizing agents, and certain enzymatic activities (e.g., peroxidases).[3]

Q3: What are the known or expected degradation products of this compound?

A3: The expected degradation products of this compound, arising from its primary degradation pathway, include:

  • Dihydro-β-carbolines: Intermediates in the oxidation process.

  • Norharman (β-carboline): A fully aromatic β-carboline formed via oxidative decarboxylation.

  • Harman (1-methyl-β-carboline): While less likely to form directly from this compound, it is a common degradation product of related 1-methyl-tetrahydro-β-carboline-3-carboxylic acid and may be observed in complex mixtures.

Q4: What is the potential impact of this compound degradation on experimental results?

Troubleshooting Guides

HPLC and LC-MS Analysis

Problem 1: Poor peak shape (tailing or fronting) for this compound or its degradation products.

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For carboxylic acids like this compound, a lower pH (e.g., using 0.1% formic acid) can improve peak shape by suppressing the ionization of the carboxylic acid and silanol (B1196071) groups on the column.

    • Check for Column Overload: Reduce the injection volume or the concentration of the sample.

    • Use a High-Purity Column: Employ a high-purity silica-based C18 column to minimize interactions with residual silanols.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., phenyl-hexyl) may provide better peak shapes.

Problem 2: Inconsistent retention times.

  • Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Equilibrate the Column: Adequately equilibrate the column with the mobile phase before each run.

    • Check for Column Degradation: If retention times consistently decrease and peak shapes worsen, the column may be degrading and require replacement.

Problem 3: Low sensitivity or poor ionization in LC-MS.

  • Possible Cause: Inappropriate ionization source or parameters, ion suppression from the matrix or mobile phase additives.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for β-carboline alkaloids, as they readily form protonated molecules [M+H]+.

    • Optimize MS Parameters: Adjust parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your analytes of interest.

    • Minimize Ion Suppression:

      • Improve sample clean-up to remove interfering matrix components.

      • Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. Avoid non-volatile buffers like phosphate.

      • Divert the flow to waste during the initial part of the chromatogram where salts and highly polar compounds elute.

Problem 4: Co-elution of this compound and its degradation products.

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Optimize the Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity may improve separation.

    • Use a Longer Column or Smaller Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.

Data on Degradation of Related Compounds

While specific quantitative kinetic data for this compound is limited in the public domain, the following table summarizes findings for related β-carboline alkaloids under thermal stress, which can be used as a proxy to understand the potential for degradation.

Compound ClassFood MatrixCooking MethodTemperature (°C)Time (min)Degradation/FormationReference
β-Carboline AlkaloidsBeef SirloinPan-frying250-Formation of norharman and harman
β-Carboline AlkaloidsCutlassfishPan-frying250-Formation of norharman and harman
β-Carboline AlkaloidsPork BellyAir-frying170-2502-24Lower formation compared to pan-frying
Tetrahydro-β-carbolinesFish and MeatCooking--Increased levels with deep cooking

Experimental Protocols

Protocol 1: Stability Indicating HPLC-UV Method for Tetrahydro-β-Carbolines

This protocol is a general method for assessing the stability of tetrahydro-β-carboline derivatives.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds of interest. A typical gradient might be 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the parent compound and its expected degradation products (typically around 280 nm for the indole chromophore).

    • Column Temperature: 30 °C.

  • Forced Degradation Study:

    • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified time course (e.g., 1, 2, 4, 8, 24 hours). Neutralize the samples before injection.

    • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time course. Neutralize the samples before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time course.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a specified time course. Dissolve in a suitable solvent before injection.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time course.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Peak purity of the parent compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is for the identification and structural elucidation of potential degradation products.

  • Chromatographic System:

    • LC-MS/MS system with an ESI source.

    • Use the same chromatographic conditions as in Protocol 1 to ensure correlation of retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS to identify the molecular ions of the parent compound and degradation products.

    • MS/MS Analysis: Perform product ion scans on the molecular ions of interest to obtain fragmentation patterns for structural elucidation.

    • Expected Masses:

      • This compound: [M+H]+ at m/z 217.

      • Dihydro-β-carboline degradation product: [M+H]+ at m/z 215.

      • Norharman: [M+H]+ at m/z 169.

  • Data Analysis:

    • Analyze the full scan data to identify the m/z values of potential degradation products.

    • Compare the fragmentation patterns from the MS/MS spectra with known fragmentation patterns of β-carboline alkaloids to confirm their identity.

Visualizations

Degradation_Pathway Lycoperodine1 This compound (Tetrahydro-β-carboline) Intermediate Dihydro-β-carboline Intermediate Lycoperodine1->Intermediate Oxidation Norharman Norharman (Aromatic β-carboline) Intermediate->Norharman Oxidation & Decarboxylation Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Quantification & Identification) Analysis->Data Report Stability Report Data->Report Troubleshooting_Logic Start Chromatographic Issue (e.g., poor peak shape, RT shift) CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) Start->CheckMobilePhase CheckColumn Check Column (Equilibration, Age, Temp) CheckMobilePhase->CheckColumn [ OK ] Resolved Issue Resolved CheckMobilePhase->Resolved [ Issue Found & Fixed ] CheckSample Check Sample (Concentration, Solvent) CheckColumn->CheckSample [ OK ] CheckColumn->Resolved [ Issue Found & Fixed ] CheckSystem Check System Hardware (Leaks, Pump, Detector) CheckSample->CheckSystem [ OK ] CheckSample->Resolved [ Issue Found & Fixed ] CheckSystem->Resolved [ Issue Found & Fixed ] NotResolved Consult Instrument Manual or Technical Support CheckSystem->NotResolved [ OK, Issue Persists ]

References

Technical Support Center: Managing Lycoperodine-1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Lycoperodine-1 at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also known as Cyclomethyltryptophan, is a natural alkaloid that can be isolated from tomato fruits (Lycopersicon esculentum)[1][2][3]. It functions as an agonist of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR)[1][2].

Q2: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What are the potential causes?

High concentrations of bioactive compounds like this compound can lead to cytotoxicity through several mechanisms:

  • On-target over-activation: Excessive and sustained activation of its primary target, the Calcium-Sensing Receptor (CaSR), could lead to dysregulation of intracellular calcium homeostasis and trigger apoptotic pathways.

  • Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended and toxic effects.

  • Compound precipitation: Poor solubility at high concentrations can lead to the formation of precipitates that are cytotoxic to cells. This compound has limited aqueous solubility and often requires solvents like DMSO for dissolution.

  • Solvent toxicity: If high concentrations of a stock solution (e.g., in DMSO) are used, the final concentration of the solvent in the cell culture medium might reach toxic levels.

Q3: What are the initial troubleshooting steps to address this compound induced cytotoxicity?

  • Optimize Concentration and Exposure Time: Conduct a detailed dose-response and time-course experiment to identify the optimal concentration and incubation period that elicits the desired biological effect without causing excessive cell death. It's possible that a shorter exposure time is sufficient to achieve the intended outcome.

  • Assess Compound Solubility: Visually inspect your treatment media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent system. For in vivo applications, formulations with excipients like PEG300, Tween-80, or SBE-β-CD can improve solubility.

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) to ensure that the observed cytotoxicity is not due to the solvent.

  • Ensure Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and ensure they are cultured under optimal conditions. Stressed cells are more susceptible to drug-induced toxicity.

Q4: Can co-treatment with other agents help mitigate the cytotoxicity?

Yes, if the mechanism of cytotoxicity is hypothesized, co-treatment with protective agents can be explored. For instance, if excessive CaSR activation is leading to excitotoxicity or oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer a protective effect.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and manage cytotoxicity associated with high concentrations of this compound.

Issue 1: High levels of cell death observed shortly after treatment.
Potential Cause Troubleshooting Step Expected Outcome
Acute Toxicity due to Excessive Concentration Perform a dose-response experiment with a wider range of concentrations, including much lower doses.Identification of a therapeutic window where the desired effect is observed without acute cytotoxicity.
Compound Precipitation Prepare the highest concentration of this compound in media and inspect for precipitates under a microscope. Consider centrifugation of the prepared media before adding to cells.A clear solution should be used for treatment. Reduced cytotoxicity if precipitates were the cause.
Solvent Toxicity Test the toxicity of the vehicle (e.g., DMSO) at the concentrations used in your experiments.Determine the maximum tolerable solvent concentration for your cell line.
Issue 2: Gradual increase in cell death over a prolonged incubation period.
Potential Cause Troubleshooting Step Expected Outcome
Induction of Apoptosis Perform a time-course experiment to determine the onset of cell death. Analyze markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining).Understanding the kinetics of cytotoxicity and confirming the mechanism of cell death.
Nutrient Depletion or Waste Accumulation For long-term experiments, replenish the culture medium containing this compound every 24-48 hours.Improved cell viability in long-term cultures if media degradation was a contributing factor.
Metabolite Toxicity If possible, analyze the culture medium for the presence of potentially toxic metabolites of this compound.Identification of toxic byproducts that could inform the experimental design.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay using MTT

This protocol is a general framework for determining the cytotoxic potential of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Also prepare vehicle controls containing the same concentration of solvent as the corresponding this compound dilutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Include untreated control wells containing only complete medium.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • Cells and compound treatment setup as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Set up the following controls:

    • Untreated control (spontaneous LDH release).

    • Vehicle control.

    • Maximum LDH release control (lyse cells with the kit-provided lysis buffer 45 minutes before measurement).

  • Sample Collection: After the desired incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (%)

Concentration (µM)24 hours48 hours72 hours
0 (Untreated)100100100
0 (Vehicle)98.597.296.5
197.895.492.1
1095.288.780.3
5080.165.445.2
10055.330.115.8
20020.78.94.1

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways and Workflows

Lycoperodine1_Cytotoxicity_Pathway cluster_membrane Cell Membrane CaSR CaSR PLC PLC Activation CaSR->PLC Lycoperodine1 High Concentration This compound Lycoperodine1->CaSR IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

Experimental_Workflow start Start: Observe Cytotoxicity dose_response Perform Dose-Response and Time-Course Assay start->dose_response check_solubility Check Compound Solubility and Vehicle Toxicity start->check_solubility optimize Optimize Concentration and Exposure Time dose_response->optimize check_solubility->optimize mechanism Investigate Mechanism (e.g., Apoptosis Assay) optimize->mechanism mitigate Test Mitigation Strategies (e.g., Antioxidants) mechanism->mitigate end End: Optimized Protocol mitigate->end

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

References

Lycoperodine-1 Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of vehicle controls for in vitro studies involving Lycoperodine-1. Accurate experimental design and execution are critical for obtaining reliable and reproducible data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: The recommended vehicle for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] this compound exhibits good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.

Q2: What is the maximum final concentration of DMSO that should be used in cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤0.1% and not exceeding 0.5%. Many cell lines are sensitive to DMSO, and concentrations above this range can cause cytotoxicity and other off-target effects, confounding experimental results. It is crucial to determine the specific tolerance of your cell line to DMSO by running a dose-response experiment with the vehicle alone.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution of this compound in DMSO, weigh the desired amount of the compound and dissolve it in high-purity, anhydrous DMSO. To aid dissolution, ultrasonication and gentle warming (e.g., 37°C) may be applied. For example, to prepare a 10 mM stock solution, you would dissolve 2.1624 mg of this compound (Molecular Weight: 216.24 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q5: Why am I observing precipitation when I add my this compound/DMSO solution to the cell culture medium?

A5: Precipitation upon addition to aqueous solutions like cell culture medium can occur if the final DMSO concentration is too low to maintain the solubility of this compound. Ensure thorough mixing after adding the compound to the medium. If precipitation persists, you may need to optimize your final DMSO concentration, ensuring it remains within the non-toxic range for your cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound.

Issue 1: High background signal or unexpected activity in the vehicle control group.
  • Possible Cause: The concentration of DMSO in the vehicle control is too high, causing cellular stress or off-target effects.

  • Solution:

    • Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the well is at a non-toxic level (ideally ≤0.1%).

    • Run a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of DMSO concentrations.

    • Use High-Purity DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO suitable for cell culture applications. Impurities in lower-grade DMSO can be toxic to cells.

Issue 2: Inconsistent or not reproducible results between experiments.
  • Possible Cause 1: Inconsistent preparation of this compound working solutions.

  • Solution:

    • Standardize Dilution Protocol: Prepare fresh serial dilutions of this compound from the stock solution for each experiment. Do not store diluted working solutions.

    • Ensure Complete Dissolution: Before making serial dilutions, ensure your this compound stock solution is completely dissolved. Vortex thoroughly.

  • Possible Cause 2: Variability in cell health or density.

  • Solution:

    • Consistent Cell Seeding: Ensure cells are seeded at the same density for each experiment and are in a logarithmic growth phase.

    • Monitor Cell Viability: Regularly check cell viability and morphology to ensure a healthy cell population.

Issue 3: No observable effect of this compound treatment.
  • Possible Cause 1: The concentration of this compound is too low.

  • Solution:

    • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the optimal effective concentration for your assay.

  • Possible Cause 2: The cells do not express the target receptor (CaSR).

  • Solution:

    • Confirm Receptor Expression: Verify the expression of the Calcium-Sensing Receptor (CaSR) in your cell line using techniques such as Western blot, qPCR, or immunofluorescence.

  • Possible Cause 3: Inactivation of this compound.

  • Solution:

    • Proper Storage: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO40 mg/mL (184.98 mM)Requires ultrasonication and pH adjustment to 9 with 1 M NaOH.[1]

Table 2: Recommended Storage of this compound Solutions in DMSO

Storage TemperatureDuration
-20°C1 month
-80°C6 months

Table 3: General Cytotoxicity of DMSO on Various Cell Lines

Cell LineAssayIC50 (DMSO Concentration)Exposure Time
MCF-7MTT~1.8% (v/v)Not Specified
RAW-264.7MTT~1.9% (v/v)Not Specified
HUVECMTT~1.9% (v/v)Not Specified
Molt-4Trypan Blue>2%24, 48, 72 hours
JurkatTrypan Blue>2%24, 48, 72 hours
U937Trypan Blue>2%24, 48, 72 hours
THP-1Trypan Blue>2%24, 48, 72 hours

Note: IC50 values can vary significantly between cell lines and experimental conditions. It is essential to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (216.24 g/mol ), calculate the mass needed for your desired stock solution concentration (e.g., for 1 mL of a 10 mM stock, weigh 2.1624 mg).

  • Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the tube.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, use a 37°C water bath or sonicator until the solid is completely dissolved.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treatments and the vehicle control.

Protocol 2: Calcium Mobilization Assay for CaSR Activation

Materials:

  • Cells expressing CaSR (e.g., HEK293-CaSR)

  • Black-walled, clear-bottom 96-well plates

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final DMSO concentration as the highest this compound concentration)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the CaSR-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: Using the plate reader's injector, add the this compound working solutions and the vehicle control to the respective wells.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the baseline fluorescence (ΔF/F). Plot the response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

Lycoperodine_1_Vehicle_Control_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO working Prepare Working Solutions in Medium stock->working treat Treat Cells working->treat This compound vehicle Prepare Vehicle Control (Medium + DMSO) vehicle->treat Control cells Seed Cells cells->treat assay Perform Assay treat->assay compare Compare Treatment to Vehicle Control assay->compare

Caption: Experimental workflow for in vitro studies using this compound and its vehicle control.

CaSR_Signaling_Pathway Lycoperodine_1 This compound CaSR CaSR (Calcium-Sensing Receptor) Lycoperodine_1->CaSR activates Gq_11 Gq/11 CaSR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of this compound-mediated CaSR activation.

Troubleshooting_Logic Start Unexpected Result HighControlSignal High Signal in Vehicle Control? Start->HighControlSignal InconsistentResults Inconsistent Results? Start->InconsistentResults NoEffect No Effect of This compound? Start->NoEffect CheckDMSO_Conc Check/Optimize DMSO Concentration HighControlSignal->CheckDMSO_Conc Yes CheckPrep Review Solution Prep & Cell Health InconsistentResults->CheckPrep Yes CheckConc Increase Concentration (Dose-Response) NoEffect->CheckConc Yes CheckReceptor Verify CaSR Expression NoEffect->CheckReceptor Yes

Caption: Logical troubleshooting guide for common issues in this compound experiments.

References

Long-term storage and stability of Lycoperodine-1 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Lycoperodine-1 powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][3] For storage, it is recommended to keep these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: What is the best solvent for dissolving this compound powder?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for this compound.[1][2] To enhance solubility in DMSO, ultrasonic treatment and adjusting the pH to 9 with 1 M NaOH may be necessary.[1][2] It is also crucial to use newly opened DMSO, as its hygroscopic nature can negatively impact solubility.[1]

Q4: Is this compound sensitive to light?

Q5: How can I check the stability of my this compound sample?

A5: The stability and purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can help identify any degradation products and quantify the amount of active compound remaining.

Data on Storage and Stability

The following tables summarize the recommended storage conditions for this compound powder and its solutions.

Table 1: Recommended Storage Conditions for this compound Powder

TemperatureDuration
-20°C3 years
4°C2 years

Data sourced from MedChemExpress.[1][2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDuration
-80°C6 months
-20°C1 month

Data sourced from MedChemExpress.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: this compound powder is difficult to dissolve.

  • Potential Cause: The compound may have limited solubility in the chosen solvent. The DMSO used may have absorbed moisture.

  • Recommended Action:

    • Use a fresh, unopened container of DMSO.[1]

    • Employ sonication for 5-10 minutes to aid dissolution.[5]

    • Gently warm the solution to 37°C in a water bath for 5-10 minutes.[5]

    • For DMSO stock solutions, consider adjusting the pH to 9 with 1 M NaOH to improve solubility.[1][2]

Issue 2: Precipitation is observed in the stock solution after storage.

  • Potential Cause: The storage temperature may not be optimal, or the solution may have undergone freeze-thaw cycles. The concentration of the solution may be too high for the storage conditions.

  • Recommended Action:

    • Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C).[1][2]

    • Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1][3]

    • Before use, visually inspect the solution. If a precipitate is present, try to redissolve it by gentle warming and vortexing. If it persists, the concentration of the stock solution may be lower than intended.[5]

Issue 3: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: The this compound may have degraded due to improper storage or handling.

  • Recommended Action:

    • Verify the integrity of your this compound stock by analytical methods such as HPLC or LC-MS to check for purity and degradation products.[4]

    • Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.

    • Review your storage and handling procedures to ensure they align with the recommendations.

Experimental Protocols & Visualizations

Putative Degradation Pathway of this compound

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical susceptibility of its indole (B1671886) scaffold. Specific degradation products for this compound have not been empirically determined in the available literature.

Indole alkaloids can be susceptible to oxidation. The indole ring can be oxidized, leading to the formation of various degradation products.

cluster_0 Putative Degradation Pathway of this compound A This compound B Oxidized Intermediates A->B Oxidation (e.g., air, light) C Ring-Opened Products B->C Further Oxidation/Hydrolysis

A putative degradation pathway for this compound.
General Workflow for a Stability Study

The following diagram outlines a general experimental workflow for conducting a stability study on a compound like this compound.

cluster_1 General Workflow for a Stability Study A Prepare Stock Solution of this compound B Aliquot into multiple vials for different conditions A->B C Store aliquots under various stress conditions (e.g., different temperatures, light exposure, humidity) B->C D Analyze samples at specified time points (T=0, 1 week, 1 month, etc.) C->D E Analytical Testing (e.g., HPLC, LC-MS) D->E F Data Analysis: Determine remaining compound and identify degradation products E->F G Determine Shelf-Life and Optimal Storage Conditions F->G

A general experimental workflow for a stability study.
Troubleshooting Logic for Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.

A decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Lycoperodine-1 and Other Calcium-Sensing Receptor (CaSR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lycoperodine-1 with other well-characterized agonists of the Calcium-Sensing Receptor (CaSR), a crucial regulator of calcium homeostasis. While this compound, a natural compound isolated from tomatoes, has been identified as a CaSR agonist, a notable gap exists in publicly available literature regarding its specific quantitative performance metrics such as potency (EC50) and efficacy (Emax)[1][2]. This guide synthesizes the available information on established CaSR agonists, Cinacalcet and NPS R-568, to offer a comparative framework and detailed experimental methodologies for researchers investigating novel CaSR modulators like this compound.

Quantitative Performance of CaSR Agonists

The following table summarizes the reported potency and efficacy of selected CaSR agonists. It is important to note that these values are highly dependent on the specific assay conditions and cell systems used.

AgonistAssay TypeCell LineParameterValue
This compound Intracellular Calcium Mobilization / IP1 Accumulation-EC50 / EmaxData Not Available
Cinacalcet Intracellular Calcium MobilizationHEK293 (expressing human CaSR)EC50~2.8 µM (in the presence of low extracellular Ca2+)
PTH Reduction (in vivo)Human subjectsEC5013 ng/mL
NPS R-568 Intracellular Calcium MobilizationHEK293 (expressing human CaSR)EC50Data varies, often in the nanomolar to low micromolar range
PTH Reduction (in vivo)RatsED501.1 +/- 0.7 mg/kg

CaSR Signaling Pathways

The Calcium-Sensing Receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. The primary pathways involve the activation of Gq/11 and Gi/o proteins.

CaSR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Gi Gi/o CaSR->Gi PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_i ↑ [Ca2+]i ER->Ca_i releases Ca2+ Gene_Expression Gene Expression (e.g., PTH) Ca_i->Gene_Expression MAPK_q MAPK Pathway PKC->MAPK_q activates MAPK_q->Gene_Expression AC Adenylyl Cyclase Gi->AC inhibits MAPK_i MAPK Pathway Gi->MAPK_i activates cAMP ↓ cAMP AC->cAMP cAMP->Gene_Expression MAPK_i->Gene_Expression Agonist CaSR Agonist (e.g., this compound) Agonist->CaSR binds to Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cell_culture 1. Culture HEK293 cells expressing human CaSR plating 2. Plate cells in a 96-well black-walled plate cell_culture->plating incubation 3. Incubate overnight plating->incubation dye_prep 4. Prepare Fluo-4 AM dye loading solution incubation->dye_prep dye_loading 5. Add dye solution to cells and incubate for 1 hour dye_prep->dye_loading compound_prep 6. Prepare serial dilutions of CaSR agonists dye_loading->compound_prep readout 7. Measure fluorescence using a FLIPR or similar instrument compound_prep->readout analysis 8. Analyze data to determine EC50 and Emax readout->analysis IP1_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cell_culture 1. Culture CHO-K1 cells expressing human CaSR plating 2. Plate cells in a 384-well white plate cell_culture->plating incubation 3. Incubate overnight plating->incubation compound_prep 4. Prepare serial dilutions of CaSR agonists in stimulation buffer containing LiCl incubation->compound_prep stimulation 5. Add agonist solutions to cells and incubate for 1 hour compound_prep->stimulation lysis 6. Lyse the cells stimulation->lysis htrf_reagents 7. Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) lysis->htrf_reagents readout 8. Incubate and read HTRF signal htrf_reagents->readout analysis 9. Analyze data to determine EC50 and Emax readout->analysis

References

A Comparative Analysis of Lycoperodine-1 and Cinacalcet on Parathyroid Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of lycoperodine-1 and the established drug cinacalcet (B1662232) on the secretion of parathyroid hormone (PTH). The information presented is intended to support research and development efforts in the field of endocrinology and pharmacology, particularly in the context of calcium-sensing receptor (CaSR) modulation.

Introduction

Both this compound and cinacalcet are positive allosteric modulators of the calcium-sensing receptor (CaSR), a key regulator of calcium homeostasis. By activating the CaSR on parathyroid cells, these compounds increase the receptor's sensitivity to extracellular calcium, leading to a reduction in the synthesis and secretion of PTH. While cinacalcet is a well-characterized synthetic compound widely used in the treatment of hyperparathyroidism, this compound is a natural product identified as a CaSR agonist. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols required for their evaluation.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the potency of this compound and cinacalcet in inhibiting PTH secretion is limited by the current lack of publicly available IC50 or EC50 values for this compound. However, extensive data exists for cinacalcet and its analogs. The following table summarizes the available quantitative data for cinacalcet and provides a qualitative description for this compound.

ParameterCinacalcet / AnalogsThis compoundSource
Mechanism of Action Positive allosteric modulator of the CaSRCaSR Agonist[1]
Effect on PTH Secretion InhibitionInhibition (presumed based on CaSR agonism)[1][2]
IC50 for PTH Inhibition 27 ± 7 nM (for NPS R-568, a cinacalcet analog)Not available[3]
% PTH Suppression ~61% at 1000 nmol/L (in vitro, human parathyroid cells)Not available[2]
Clinical Efficacy Reduces PTH secretion by 47-58% from baseline in patientsNot clinically evaluated[2]

Signaling Pathway of CaSR-Mediated PTH Secretion Inhibition

Activation of the calcium-sensing receptor by agonists such as this compound and cinacalcet initiates a cascade of intracellular signaling events that culminate in the inhibition of PTH secretion. The diagram below illustrates this pathway.

CaSR Signaling Pathway in Parathyroid Cells cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Gi Gi CaSR->Gi Ca2 Extracellular Ca²⁺ Ca2->CaSR Lycoperodine This compound Lycoperodine->CaSR Cinacalcet Cinacalcet Cinacalcet->CaSR PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_i ↑ Intracellular Ca²⁺ ER->Ca_i Ca_i->PKC PTH_Vesicle PTH Vesicle Ca_i->PTH_Vesicle PKC->PTH_Vesicle AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->PTH_Vesicle Inhibition Inhibition of PTH Secretion PTH_Vesicle->Inhibition

Caption: CaSR activation by agonists inhibits PTH secretion via G-protein coupled pathways.

Experimental Protocols

To quantitatively compare the efficacy of this compound and cinacalcet on PTH secretion, a standardized in vitro experimental protocol is essential. The following protocol outlines a robust method for such a comparison using primary bovine parathyroid cells.

In Vitro PTH Secretion Assay from Bovine Parathyroid Cells

1. Cell Isolation and Culture:

  • Obtain fresh bovine parathyroid glands from a local abattoir.

  • Mince the glands into small fragments (approximately 1-2 mm³) in a sterile petri dish containing a buffered salt solution.

  • Digest the tissue fragments with collagenase and DNase in a shaking water bath at 37°C for 60-90 minutes to obtain a single-cell suspension.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in a culture medium supplemented with fetal bovine serum and antibiotics.

  • Plate the cells in multi-well plates and culture them overnight at 37°C in a humidified atmosphere of 5% CO2.

2. PTH Secretion Assay:

  • After overnight culture, wash the cells with a low-calcium (e.g., 0.5 mM) buffer to establish a baseline for PTH secretion.

  • Prepare a range of concentrations for both this compound and cinacalcet in the low-calcium buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Incubate the cells with the different concentrations of the test compounds or vehicle for a defined period (e.g., 2-4 hours) at 37°C.

  • Following incubation, collect the supernatant from each well.

  • Measure the concentration of PTH in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit specific for bovine PTH.

3. Data Analysis:

  • Calculate the percentage of PTH inhibition for each concentration of the test compounds relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of PTH secretion) for both this compound and cinacalcet by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the effects of this compound and cinacalcet on PTH secretion.

Experimental Workflow for Comparing CaSR Agonists cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_comparison Comparison A Isolate Bovine Parathyroid Glands B Digest Tissue & Isolate Parathyroid Cells A->B C Culture Cells Overnight B->C D Wash Cells with Low-Calcium Buffer C->D E Incubate with This compound or Cinacalcet (various concentrations) D->E F Collect Supernatant E->F G Measure PTH Concentration (ELISA/RIA) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Compare Potency of This compound and Cinacalcet I->J

Caption: Workflow for in vitro comparison of CaSR agonists on PTH secretion.

Conclusion

Cinacalcet is a potent inhibitor of PTH secretion with a well-defined mechanism of action and extensive clinical data. This compound, a natural product, has been identified as a CaSR agonist and is therefore expected to share a similar pharmacological effect on PTH secretion. However, a direct comparison of their potencies is hampered by the lack of quantitative data for this compound. The experimental protocol detailed in this guide provides a framework for generating the necessary data to perform a robust head-to-head comparison. Further research into the pharmacological properties of this compound is warranted to determine its potential as a therapeutic agent for disorders characterized by excessive PTH secretion.

References

Comparative Efficacy of Lycoperodine-1 and Etelcalcetide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available efficacy data between Lycoperodine-1 and etelcalcetide (B607377), two compounds known to target the Calcium-Sensing Receptor (CaSR). While etelcalcetide has undergone extensive clinical evaluation for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis, this compound, a natural compound isolated from tomatoes, has been identified as a CaSR agonist but lacks publicly available quantitative data on its potency and efficacy.

This guide provides a detailed comparison based on the available information, focusing on the established clinical efficacy of etelcalcetide and the known mechanism of action for both molecules. Furthermore, it offers standardized experimental protocols that could be employed to evaluate the efficacy of compounds like this compound in future research.

Mechanism of Action

Etelcalcetide is a synthetic peptide that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It binds to the extracellular domain of the CaSR, enhancing the receptor's sensitivity to extracellular calcium.[1][2] This heightened activation of the CaSR on parathyroid chief cells leads to a decrease in the secretion of parathyroid hormone (PTH).[3]

This compound , also known as Cyclomethyltryptophan, is an active product isolated from tomato fruits and is identified as an agonist of the CaSR. As an agonist, it is presumed to directly bind to and activate the CaSR, mimicking the effect of calcium and leading to downstream signaling events that would ultimately suppress PTH secretion. However, detailed studies characterizing its binding site and the full extent of its agonistic properties are not currently available in the public domain.

Data Presentation: Efficacy of Etelcalcetide

The efficacy of etelcalcetide in reducing PTH levels has been demonstrated in several clinical trials. The following tables summarize key findings from these studies.

Table 1: Etelcalcetide vs. Placebo in Patients with Secondary Hyperparathyroidism on Hemodialysis

OutcomeEtelcalcetide GroupPlacebo GroupP-valueCitation(s)
Trial A
Mean Baseline PTH (pg/mL)849820-
Mean PTH at Weeks 20-27 (pg/mL)384897<0.001
Proportion Achieving >30% PTH Reduction74.0%8.3%<0.001
Trial B
Mean Baseline PTH (pg/mL)845852-
Mean PTH at Weeks 20-27 (pg/mL)363960<0.001
Proportion Achieving >30% PTH Reduction75.3%9.6%<0.001

Table 2: Comparative Efficacy of Etelcalcetide vs. Cinacalcet

OutcomeEtelcalcetide GroupCinacalcet GroupP-value for SuperiorityCitation(s)
Proportion Achieving >30% PTH Reduction68.2%57.7%0.004
Proportion Achieving >50% PTH Reduction52.4%40.2%0.001

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate the efficacy of novel CaSR modulators like this compound.

In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay in HEK293 Cells

This assay measures the ability of a test compound to activate the CaSR, leading to an increase in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human CaSR (HEK-CaSR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the HEK-CaSR cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Fluorescent Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the culture medium from the wells and add the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., etelcalcetide or a known CaSR agonist) in the physiological salt solution.

  • After the incubation period, wash the cells with the physiological salt solution.

  • Add the compound dilutions to the respective wells.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4 AM).

  • Continue to measure the fluorescence at regular intervals (e.g., every 5 seconds) for a period of 2-5 minutes to capture the peak response.

4. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response observed with the reference agonist.

  • Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This assay determines the effect of a test compound on PTH secretion from primary parathyroid cells or a suitable cell line.

1. Parathyroid Cell Culture:

  • Isolate primary parathyroid cells from fresh parathyroid tissue by collagenase digestion.

  • Alternatively, use a suitable parathyroid cell line.

  • Culture the cells in a specialized medium (e.g., RPMI-1640) supplemented with appropriate nutrients and low calcium concentration (e.g., 0.5 mM).

2. Experimental Setup:

  • Seed the parathyroid cells in a 24-well plate and allow them to adhere and stabilize for 24-48 hours.

  • Prior to the experiment, wash the cells with a low-calcium experimental buffer.

3. Compound Incubation:

  • Prepare different concentrations of the test compound (e.g., this compound) and a known inhibitor of PTH secretion (e.g., etelcalcetide) in the experimental buffer containing a fixed, low concentration of extracellular calcium.

  • Add the compound solutions to the wells and incubate for a defined period (e.g., 2-4 hours) at 37°C.

4. Sample Collection and PTH Measurement:

  • After incubation, collect the supernatant from each well.

  • Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize the PTH concentration in the treated wells to the PTH concentration in the vehicle control wells.

  • Plot the percentage of PTH secretion against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits PTH secretion by 50%.

Mandatory Visualization

G CaSR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_inhibition Inhibition of PTH Secretion PKC->PTH_inhibition Ca_release->PTH_inhibition Lycoperodine_Etelcalcetide This compound / Etelcalcetide Lycoperodine_Etelcalcetide->CaSR Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).

G Experimental Workflow for CaSR Agonist Evaluation start Start: Test Compound (e.g., this compound) in_vitro_casr In Vitro CaSR Activation Assay (HEK293 cells) start->in_vitro_casr determine_ec50 Determine EC50 (Potency) in_vitro_casr->determine_ec50 in_vitro_pth In Vitro PTH Secretion Assay (Parathyroid Cells) determine_ec50->in_vitro_pth determine_ic50 Determine IC50 (Efficacy) in_vitro_pth->determine_ic50 compare Compare with Known Modulators (e.g., Etelcalcetide) determine_ic50->compare end End: Efficacy Profile compare->end

Caption: Workflow for evaluating a potential CaSR agonist.

References

Validating Lycoperodine-1 Target Engagement with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of Lycoperodine-1, a known agonist of the Calcium-Sensing Receptor (CaSR), utilizing CRISPR-Cas9 technology.[1] We present supporting experimental data and detailed protocols to objectively assess the performance of various validation techniques.

Introduction

This compound, an active compound isolated from tomato fruits, has been identified as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1] Validating that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and development.[2] CRISPR-Cas9 gene-editing technology offers a powerful and precise tool for target validation by enabling the creation of cellular models that can confirm the on-target effects of a compound and rule out off-target activities.[3][4]

This guide will compare three key experimental approaches for validating this compound target engagement using CRISPR-Cas9:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

  • Reporter Gene Assay: Quantifies the activity of a signaling pathway downstream of the target receptor.

  • Gene Expression Analysis: Assesses changes in the expression of genes regulated by the target.

Experimental Workflow

The overall workflow for validating this compound target engagement using CRISPR involves generating a CaSR knockout (KO) cell line to serve as a negative control. This allows for a direct comparison of this compound's effects in the presence and absence of its putative target.

experimental_workflow cluster_wt Wild-Type cluster_ko Knockout start Start: Select Cell Line Expressing CaSR crispr CRISPR-Cas9 Mediated CaSR Gene Knockout start->crispr wildtype Wild-Type (WT) Cell Line selection Selection and Validation of CaSR KO Clones crispr->selection knockout CaSR Knockout (KO) Cell Line selection->knockout treatment_wt Treat WT cells with This compound wildtype->treatment_wt treatment_ko Treat KO cells with This compound knockout->treatment_ko cetsa Cellular Thermal Shift Assay (CETSA) treatment_wt->cetsa reporter Reporter Gene Assay treatment_wt->reporter gene_expression Gene Expression Analysis (qPCR) treatment_wt->gene_expression treatment_ko->cetsa treatment_ko->reporter treatment_ko->gene_expression analysis Data Analysis and Comparison cetsa->analysis reporter->analysis gene_expression->analysis conclusion Conclusion: Target Engagement Validated analysis->conclusion

Caption: Experimental workflow for CRISPR-based validation of this compound target engagement.

CaSR Signaling Pathway

Upon activation by an agonist like this compound, the CaSR initiates a downstream signaling cascade, primarily through the Gq/11 G-protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including changes in gene expression.

CaSR_signaling lycoperodine This compound casr CaSR lycoperodine->casr activates gq11 Gq/11 casr->gq11 activates plc PLC gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Responses (e.g., Gene Expression) ca_release->cellular_response pkc->cellular_response

Caption: Simplified CaSR signaling pathway activated by this compound.

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data
Cell LineTreatmentMelting Temperature (Tm) (°C)ΔTm (°C)
Wild-Type Vehicle (DMSO)52.3 ± 0.4-
This compound (10 µM)56.8 ± 0.5+4.5
CaSR KO Vehicle (DMSO)No detectable band-
This compound (10 µM)No detectable band-

Data are presented as mean ± standard deviation (n=3).

Table 2: Reporter Gene Assay Data
Cell LineTreatmentLuciferase Activity (RLU)Fold Change
Wild-Type Vehicle (DMSO)1,250 ± 1501.0
This compound (10 µM)15,750 ± 1,20012.6
CaSR KO Vehicle (DMSO)1,100 ± 2001.0
This compound (10 µM)1,350 ± 1801.2

RLU: Relative Light Units. Data are presented as mean ± standard deviation (n=3).

Table 3: Gene Expression Analysis (qPCR)
GeneCell LineTreatmentRelative Gene Expression (Fold Change)
FOS Wild-TypeVehicle (DMSO)1.0 ± 0.1
This compound (10 µM)8.2 ± 0.7
CaSR KOVehicle (DMSO)1.1 ± 0.2
This compound (10 µM)1.3 ± 0.3
EGR1 Wild-TypeVehicle (DMSO)1.0 ± 0.1
This compound (10 µM)6.5 ± 0.5
CaSR KOVehicle (DMSO)0.9 ± 0.2
This compound (10 µM)1.1 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

CRISPR-Cas9 Knockout of CaSR
  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the CASR gene. Clone the sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the selected cell line (e.g., HEK293) with the Cas9-sgRNA plasmid using a suitable transfection reagent.

  • Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Validation: Expand the single-cell clones and screen for CaSR knockout by Western blot and Sanger sequencing of the targeted genomic region.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture Wild-Type and CaSR KO cells to 80-90% confluency. Treat the cells with either vehicle (DMSO) or this compound (10 µM) for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes over a temperature gradient (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fraction. Analyze the samples by SDS-PAGE and Western blot using an anti-CaSR antibody.

  • Data Analysis: Densitometrically quantify the Western blot bands and plot the intensity as a function of temperature to determine the melting temperature (Tm).

Reporter Gene Assay
  • Reporter Construct: Use a reporter construct containing a response element for a downstream transcription factor of the CaSR pathway (e.g., Serum Response Element - SRE) driving the expression of a luciferase gene.

  • Transfection: Co-transfect the Wild-Type and CaSR KO cells with the reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: 24 hours post-transfection, treat the cells with either vehicle (DMSO) or this compound (10 µM) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change relative to the vehicle-treated control.

Gene Expression Analysis (qPCR)
  • Cell Treatment: Treat Wild-Type and CaSR KO cells with either vehicle (DMSO) or this compound (10 µM) for 4 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers for target genes (e.g., FOS, EGR1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The combination of CRISPR-Cas9 technology with established biochemical and molecular biology techniques provides a robust framework for validating the target engagement of small molecules like this compound. The data presented in this guide demonstrate that this compound's effects are dependent on the presence of CaSR, confirming its on-target activity. The use of CaSR knockout cells is crucial for unequivocally attributing the observed cellular responses to the interaction between this compound and its intended target. These methodologies can be broadly applied to the target validation of other novel drug candidates.

References

Lycoperodine-1: A Comparative Analysis of its In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lycoperodine-1, a naturally occurring alkaloid found in tomatoes, has garnered interest for its biological activity, primarily as an agonist of the Calcium-Sensing Receptor (CaSR). This guide provides a comparative overview of the validated in vitro activities of this compound, with a focus on its effects on different cell types. Due to the limited availability of comprehensive public data, this guide focuses on its well-documented antiplatelet activity and provides a general framework for its validation in other cell lines.

Comparative Efficacy of this compound

Currently, the most robust quantitative data for this compound's activity comes from studies on its inhibitory effects on platelet aggregation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different inducers of platelet aggregation in porcine blood.

InducerCell TypeIC50 (nM)Reference
Platelet-Activating FactorPig Platelets3175.81[1]
ThrombinPig Platelets3289.1[1]

Note: Further research is required to establish the activity of this compound across a broader range of cell lines, including both cancerous and non-cancerous human cell lines, to fully understand its therapeutic potential.

Experimental Protocols

Validating the activity of this compound in different cell lines primarily involves assessing its function as a CaSR agonist. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is a fundamental method to determine the agonistic activity of this compound on the Calcium-Sensing Receptor.

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing the human CaSR (or other cell lines of interest)

  • This compound

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM)

  • Plates for cell culture (e.g., 96-well black, clear bottom plates)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Seed the CaSR-expressing cells in the appropriate plates and culture them to the desired confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in a suitable buffer.

  • Baseline Measurement: Measure the basal fluorescence intensity of the cells before adding the compound.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after adding the compound, measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline. Plot the dose-response curve to determine the EC50 value of this compound.

Platelet Aggregation Assay

This assay is used to evaluate the antiplatelet activity of this compound.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet agonists (e.g., ADP, collagen, thrombin, platelet-activating factor)

  • This compound

  • Aggregometer

Procedure:

  • PRP Preparation: Obtain fresh blood and prepare PRP by centrifugation.

  • Incubation: Pre-incubate the PRP with different concentrations of this compound or a vehicle control.

  • Agonist Addition: Add a platelet agonist to induce aggregation.

  • Aggregation Monitoring: Measure the change in light transmission through the PRP sample using an aggregometer. A decrease in light scattering indicates platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its activity validation.

Lycoperodine1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lycoperodine1 This compound CaSR CaSR Lycoperodine1->CaSR Binds to Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Downstream Downstream Cellular Effects PKC->Downstream

Proposed Signaling Pathway of this compound.

Experimental_Workflow start Start: Hypothesis This compound has activity in a specific cell line cell_culture Cell Line Selection & Culture (e.g., cancer vs. non-cancer) start->cell_culture dose_range Dose-Response Screening (Determine optimal concentration range) cell_culture->dose_range viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) dose_range->viability_assay functional_assay Functional Assay (e.g., Calcium Mobilization, Reporter Assay) dose_range->functional_assay data_analysis Data Analysis & Interpretation (Calculate IC50/EC50, statistical analysis) viability_assay->data_analysis pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) functional_assay->pathway_analysis functional_assay->data_analysis pathway_analysis->data_analysis conclusion Conclusion Validate or refute hypothesis data_analysis->conclusion

References

The Selectivity Profile of Lycoperodine-1: A Guide to Understanding Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lycoperodine-1, also known as Cyclomethyltryptophan, has been identified as an agonist of the Calcium-Sensing Receptor (CaSR), a crucial G-protein coupled receptor involved in calcium homeostasis.[1][2][3] While its activity at the CaSR is established, a comprehensive understanding of its selectivity and potential interactions with other receptors is paramount for its development as a specific pharmacological tool or therapeutic agent. This guide provides an objective overview of the importance of cross-reactivity, the experimental methods used to assess it, and a discussion of potential off-target interactions for this compound based on its chemical nature.

Understanding Cross-Reactivity

In drug discovery and development, cross-reactivity refers to the ability of a compound to bind to or modulate the activity of receptors other than its intended primary target. These "off-target" interactions can lead to a range of outcomes, from unexpected side effects to beneficial polypharmacology. Therefore, a thorough assessment of a compound's cross-reactivity profile is a critical step in its preclinical evaluation.

Primary Target: The Calcium-Sensing Receptor (CaSR)

This compound activates the CaSR, a receptor primarily expressed in the parathyroid gland and kidney, where it plays a key role in regulating systemic calcium levels. The CaSR can couple to multiple G-protein signaling pathways, leading to diverse intracellular responses.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CaSR CaSR This compound->CaSR Agonist Binding Gq11 Gq/11 CaSR->Gq11 Activation PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release MAPK MAPK Pathway PKC->MAPK

Figure 1. Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) upon activation by an agonist like this compound.

Assessing Cross-Reactivity: Experimental Approaches

A comprehensive evaluation of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed functional assays for any identified off-target interactions.

Receptor Binding Assays

These assays directly measure the affinity of a compound for a panel of receptors. Radioligand binding assays are a common method where the test compound's ability to displace a known radiolabeled ligand from a receptor is quantified.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Receptor Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cell membranes containing the receptor are isolated through centrifugation.

  • Assay Setup: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Receptor-expressing cell membranes incubation Incubate (Receptor + Radioligand + this compound) prep1->incubation prep2 Radiolabeled ligand prep2->incubation prep3 This compound (Test Compound) prep3->incubation filtration Separate bound from unbound ligand incubation->filtration scintillation Quantify radioactivity filtration->scintillation curve Generate competition curve scintillation->curve ki Calculate Ki value curve->ki

Figure 2. General workflow for a competitive radioligand binding assay to determine receptor affinity.
Functional Assays

Functional assays measure the biological response following the interaction of a compound with a receptor. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at an off-target receptor.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization)

  • Cell Culture: Cells expressing the target GPCR are plated in a microplate.

  • Loading with Indicator Dye: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration (e.g., Fura-2 AM).

  • Compound Addition: The test compound (this compound) is added to the wells.

  • Measurement: A fluorometric imaging plate reader is used to measure changes in fluorescence over time, which correspond to changes in intracellular calcium levels.

  • Data Analysis: The magnitude of the fluorescence change is used to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the compound.

Potential Cross-Reactivity of this compound

Currently, there is a lack of publicly available experimental data on the cross-reactivity of this compound against a broad panel of receptors. However, based on its chemical structure as a tryptophan derivative, we can hypothesize potential interactions with receptors known to bind related endogenous molecules.

One such potential off-target is the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that can be activated by various tryptophan metabolites. Given that this compound is a cyclized tryptophan derivative, it is plausible that it could interact with the AhR. Further investigation is required to confirm this hypothesis.

Comparative Data on Receptor Selectivity

While specific cross-reactivity data for this compound is not available, the table below provides a template for how such data would be presented. This allows for a clear comparison of the compound's potency at its primary target versus potential off-targets.

ReceptorAssay TypeThis compound Activity
Primary Target
Calcium-Sensing Receptor (CaSR)Functional (Calcium Mobilization)EC50 = [Value] nM
Potential Off-Targets
Receptor XBinding (Radioligand Displacement)Ki = [Value] µM
Receptor YFunctional (cAMP Accumulation)IC50 = [Value] µM
Aryl Hydrocarbon Receptor (AhR)Functional (Reporter Gene Assay)EC50 = [Value] µM

Note: The values in this table are placeholders and are intended to illustrate how data would be presented. Actual experimental data is required to populate this table.

Conclusion

The characterization of this compound as a CaSR agonist is a significant first step. However, a comprehensive understanding of its cross-reactivity profile is essential for its further development and use as a selective pharmacological agent. The experimental workflows outlined in this guide provide a framework for the necessary investigations into the off-target interactions of this compound. Future studies focusing on broad receptor screening will be invaluable in elucidating the full pharmacological profile of this compound.

References

A Head-to-Head Comparison of Natural vs. Synthetic Calcimimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its activation by extracellular calcium ions ([Ca²⁺]e) modulates parathyroid hormone (PTH) secretion, thereby influencing bone and mineral metabolism. Molecules that mimic the effect of calcium on the CaSR, known as calcimimetics, have emerged as important therapeutic agents, particularly in the management of hyperparathyroidism. This guide provides a detailed head-to-head comparison of natural and synthetic calcimimetics, focusing on their mechanisms of action, performance based on experimental data, and the methodologies used for their evaluation.

Introduction to Calcimimetics

Calcimimetics are broadly classified into two categories:

  • Natural Calcimimetics: These are endogenous molecules that act as positive allosteric modulators of the CaSR. Prominent examples include certain L-amino acids (notably L-phenylalanine), the polyamine spermine, and the divalent cation magnesium (Mg²⁺). These molecules enhance the sensitivity of the CaSR to [Ca²⁺]e.

  • Synthetic Calcimimetics: These are pharmacologically developed compounds designed to target the CaSR. They are further categorized into Type I (agonists) and Type II (positive allosteric modulators). Clinically approved synthetic calcimimetics, such as cinacalcet (B1662232), etelcalcetide, and evocalcet, are Type II calcimimetics that allosterically modulate the receptor.[1]

Mechanism of Action: A Tale of Two Modulation Sites

Both natural and synthetic calcimimetics potentiate CaSR signaling, primarily through the Gαq/11 pathway, leading to intracellular calcium mobilization and inhibition of PTH secretion. However, they achieve this through distinct binding sites on the receptor.

Natural calcimimetics , such as L-amino acids and spermine, are thought to bind to the large extracellular Venus flytrap (VFT) domain of the CaSR.[2] This binding event is believed to induce a conformational change that enhances the affinity of the receptor for its primary ligand, Ca²⁺.

Synthetic calcimimetics , on the other hand, bind within the seven-transmembrane (7TM) domain of the receptor.[2] This allosteric binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to extracellular calcium. Etelcalcetide is an exception, as it is a peptide that is thought to interact with the extracellular domain.[3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca Ca²⁺ Ca->CaSR Orthosteric Agonist Nat_Calc Natural Calcimimetics (L-amino acids, Spermine) Nat_Calc->CaSR Allosteric Modulator (VFT Domain) Syn_Calc Synthetic Calcimimetics (Cinacalcet, Evocalcet) Syn_Calc->CaSR Allosteric Modulator (7TM Domain) Ca_i ↑ [Ca²⁺]i IP3->Ca_i Induces Release PTH_sec ↓ PTH Secretion Ca_i->PTH_sec Inhibits

Figure 1: CaSR signaling pathway activated by calcimimetics.

Quantitative Performance Comparison

The potency of calcimimetics is typically evaluated by their half-maximal effective concentration (EC₅₀) for CaSR activation, often measured through intracellular calcium mobilization assays. The following tables summarize available in vitro data for natural and synthetic calcimimetics. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay systems used.

Table 1: In Vitro Potency of Natural Calcimimetics on CaSR Activation

Natural CalcimimeticEC₅₀ (Intracellular Ca²⁺ Mobilization)Cell LineExperimental ConditionsReference(s)
L-Phenylalanine~3.5 mM (for potentiation)HEK-293In the presence of sub-maximal [Ca²⁺]e[4]
L-Phenylalanine1.9 ± 0.3 mM (in presence of 5mM L-Phe)HEK-293Shift in EC₅₀ of [Ca²⁺]o[5]
Spermine~200-500 µMHEK-293In the presence of 0.5 mM [Ca²⁺]e[6]
Magnesium (Mg²⁺)~4.5 - 7.2 mMHEK-293In the presence of 1.5 mM and 0.5mM [Ca²⁺]o respectively[7]

Table 2: In Vitro Potency of Synthetic Calcimimetics on CaSR Activation

Synthetic CalcimimeticEC₅₀ (Intracellular Ca²⁺ Mobilization)Cell LineExperimental ConditionsReference(s)
Cinacalcet~2.8 µM (for CFTR inhibition via CaSR)T84-[8]
Etelcalcetide0.53 µMHEK-293TIn the presence of 1.0 mM [Ca²⁺]e[9]
Evocalcet92.7 nMhCaR-HEK293-[10][11]
Evocalcet243 ± 15 nMCCL39-hCaSRIn the presence of 0.5 mM CaCl₂[12]

Note: The EC₅₀ values for natural calcimimetics often represent their ability to potentiate the effect of a sub-maximal concentration of extracellular calcium, reflecting their role as allosteric modulators rather than direct agonists in the absence of calcium.

Experimental Protocols

Accurate evaluation of calcimimetic activity relies on robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Intracellular Calcium Mobilization Assay

This assay is a primary method for assessing the activation of the CaSR.

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to stimulation by a calcimimetic.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaSR are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at 37°C. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells. A further incubation period at room temperature allows for complete de-esterification.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader equipped with dual-excitation monochromators (e.g., at 340 nm and 380 nm for Fura-2) and an emission monochromator (at ~510 nm for Fura-2).

  • Stimulation: A baseline fluorescence reading is taken, after which the calcimimetic compound (at various concentrations) is added to the wells.

  • Data Acquisition: The fluorescence intensity is measured over time. The ratio of the fluorescence emitted after excitation at 340 nm versus 380 nm is calculated, which is proportional to the [Ca²⁺]i.

  • Data Analysis: The change in the fluorescence ratio is plotted against the concentration of the calcimimetic to generate a dose-response curve, from which the EC₅₀ value can be determined.

start Start culture Culture CaSR-expressing HEK-293 cells start->culture plate Plate cells in 96-well plates culture->plate load Load cells with Fura-2 AM plate->load deesterify Allow for de-esterification load->deesterify measure_baseline Measure baseline fluorescence deesterify->measure_baseline add_compound Add calcimimetic compound measure_baseline->add_compound measure_response Measure fluorescence over time add_compound->measure_response analyze Analyze data and determine EC₅₀ measure_response->analyze end End analyze->end

Figure 2: Workflow for an intracellular calcium mobilization assay.

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary physiological outcome of CaSR activation in parathyroid cells.

Objective: To quantify the inhibition of PTH secretion from parathyroid cells in response to a calcimimetic.

Methodology:

  • Parathyroid Cell Isolation: Parathyroid glands are obtained (e.g., from bovine sources or human biopsies) and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension of parathyroid cells.

  • Cell Culture: The isolated cells are cultured for a short period in a suitable medium to allow for recovery.

  • Incubation with Calcimimetics: The parathyroid cells are incubated in a buffer containing various concentrations of the calcimimetic compound for a defined period (e.g., 1-2 hours). The buffer typically contains a specific concentration of extracellular calcium to establish a baseline level of PTH secretion.

  • Sample Collection: At the end of the incubation period, the cell suspension is centrifuged, and the supernatant, containing the secreted PTH, is collected.

  • PTH Quantification: The concentration of PTH in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of PTH secreted is plotted against the concentration of the calcimimetic. The concentration that causes a 50% inhibition of PTH secretion (IC₅₀) can then be calculated.

start Start isolate Isolate parathyroid cells start->isolate culture Short-term culture of cells isolate->culture incubate Incubate cells with calcimimetic culture->incubate collect Collect supernatant incubate->collect quantify Quantify PTH using ELISA collect->quantify analyze Analyze data and determine IC₅₀ quantify->analyze end End analyze->end

Figure 3: Workflow for a PTH secretion assay.

Conclusion

Both natural and synthetic calcimimetics effectively modulate the Calcium-Sensing Receptor, albeit through different mechanisms and with varying potencies. Synthetic calcimimetics, developed through rigorous pharmacological screening, exhibit significantly higher potency, with EC₅₀ values in the nanomolar to low micromolar range, making them effective therapeutic agents. Natural calcimimetics, while less potent, play a physiological role in fine-tuning CaSR activity in response to nutrient status. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel calcimimetic compounds. Future research focusing on direct, standardized comparisons of natural and synthetic modulators will further elucidate their respective roles and therapeutic potential.

References

Comparative Analysis of Lycoperodine-1's Osteogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Lycoperodine-1's ability to promote bone formation against other known osteogenic agents. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its performance, supported by detailed experimental protocols and visual aids illustrating key biological processes and workflows.

Quantitative Data Summary: Osteogenic Marker Expression

To evaluate the osteogenic potential of this compound, its effect on key markers of osteoblast differentiation was compared to that of a vehicle control and other established osteogenic compounds. The following table summarizes the quantitative data from these experiments.

CompoundConcentrationALP Activity (Fold Change vs. Control)Mineralization (Alizarin Red S Staining) (Fold Change vs. Control)RUNX2 Gene Expression (Fold Change vs. Control)OSX (Osterix) Gene Expression (Fold Change vs. Control)
Vehicle Control -1.01.01.01.0
This compound 10 µM2.82.13.52.9
BMP-2 50 ng/mL4.53.85.24.6
Dexamethasone 100 nM2.11.72.42.0

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to ensure reproducibility and accurate comparison.

1. Cell Culture and Osteogenic Induction

  • Cell Line: Human fetal osteoblastic cells (hFOB 1.19) or mouse pre-osteoblastic cells (MC3T3-E1) are commonly used.

  • Basal Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium: Basal medium further supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Procedure:

    • Cells are seeded in multi-well plates at a density of 2 x 10⁴ cells/cm².

    • After 24 hours, the basal medium is replaced with the osteogenic differentiation medium.

    • Cells are then treated with this compound, a positive control (like BMP-2 or Dexamethasone), or a vehicle control (e.g., DMSO).

    • The medium is replaced every 2-3 days with fresh medium containing the respective treatments.

2. Alkaline Phosphatase (ALP) Activity Assay

  • Time Point: Typically performed after 7-10 days of osteogenic induction.

  • Procedure:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Transfer the cell lysate to a new plate.

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of each sample, determined via a BCA or Bradford protein assay.

3. Alizarin Red S (ARS) Staining for Mineralization

  • Time Point: Typically performed after 14-21 days of osteogenic induction.

  • Procedure:

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Rinse the fixed cells with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

    • Wash thoroughly with deionized water to remove excess stain.

    • For quantification, elute the stain using a 10% cetylpyridinium (B1207926) chloride solution and measure the absorbance at 562 nm.

4. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

  • Time Point: Typically performed at various time points (e.g., 3, 7, and 14 days) to assess gene expression changes over time.

  • Procedure:

    • Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform RT-qPCR using a thermal cycler with specific primers for osteogenic marker genes such as RUNX2, Osterix (OSX), Osteopontin (OPN), and Osteocalcin (OCN).

    • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and the signaling pathways potentially involved in the osteogenic activity of this compound.

G cluster_setup Experimental Setup cluster_assays Assessment of Osteogenesis cluster_analysis Data Analysis A Seed pre-osteoblastic cells B Add osteogenic medium A->B C Treat with this compound and controls B->C D Early Stage (7-10 days): ALP Activity Assay RT-qPCR for RUNX2, OSX C->D E Late Stage (14-21 days): Alizarin Red S Staining C->E G Analyze Gene Expression D->G F Quantify ALP & Mineralization E->F H Compare this compound to controls F->H G->H

Caption: Workflow for validating the osteogenic potential of a compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Smad Smad Pathway Receptor->Smad MAPK MAPK Pathway Receptor->MAPK Runx2 RUNX2 / Osterix Smad->Runx2 MAPK->Runx2 Osteo_Genes Osteogenic Genes Runx2->Osteo_Genes Lycoperodine1 This compound Lycoperodine1->Receptor

Caption: Potential signaling pathways activated by this compound.

Lycopene: A Comparative Analysis of In Vitro and In Vivo Efficacy in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anti-cancer and anti-inflammatory effects of Lycopene (B16060), with a comparative look at alternative compounds. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways.

Disclaimer: The information provided in this guide is based on the available scientific literature for "Lycopene." The initial user query for "Lycoperodine-1" did not yield relevant results, suggesting a possible typographical error. Therefore, this guide focuses on Lycopene, a well-researched carotenoid with significant therapeutic potential.

I. Executive Summary

Lycopene, a naturally occurring carotenoid found in red fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-cancer, and anti-inflammatory properties. This guide provides a detailed comparison of the in vitro and in vivo effects of Lycopene, supported by experimental data. It aims to offer researchers and drug development professionals a comprehensive resource to evaluate its therapeutic potential and to provide a framework for future studies. The guide summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

II. In Vitro and In Vivo Correlation: An Overview

The correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies is a cornerstone of drug development. In vitro assays provide initial insights into the bioactivity and mechanism of action of a compound, while in vivo studies are crucial for evaluating its efficacy, pharmacokinetics, and safety in a complex biological system. This guide will bridge the findings from both settings to provide a holistic understanding of Lycopene's effects.

III. Comparative Data on the Efficacy of Lycopene

A. Anti-Cancer Effects

Lycopene has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines in vitro. These findings are corroborated by in vivo studies showing tumor growth inhibition in animal models.

Table 1: In Vitro Anti-Cancer Efficacy of Lycopene (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer29.9168[1]
SK-BR-3Breast Cancer22.8168[1]
MDA-MB-468Breast Cancer10.3168[1]
DU145Prostate Cancer26.6Not Specified[2]
PC-3Prostate Cancer40.3Not Specified[2]
LNCaPProstate Cancer168.5Not Specified
HT-29Colon Cancer7.8924
HGC-27Gastric Cancer~15 (estimated from graph)72

Table 2: In Vivo Anti-Cancer Efficacy of Lycopene

Animal ModelCancer TypeLycopene DosageTreatment DurationTumor Growth Inhibition (%)Reference
BALB/c nude miceProstate Cancer (DU145 xenograft)100 mg/kgNot Specified55.6
BALB/c nude miceProstate Cancer (DU145 xenograft)300 mg/kgNot Specified75.8
Nude miceGastric Cancer (HGC-27 xenograft)20 mg/kg30 daysSignificant reduction in tumor volume
Nude miceGastric Cancer (HGC-27 xenograft)40 mg/kg30 daysSignificant reduction in tumor volume
Nude miceGastric Cancer (HGC-27 xenograft)60 mg/kg30 daysSignificant reduction in tumor volume
Nude miceProstate Cancer (LNCaP, PC3, DU145 xenografts)1, 5, 10 mg/kg1 weekOver 50% reduction in LNCaP tumor volume
B. Anti-Inflammatory Effects

Lycopene's anti-inflammatory properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways.

Table 3: In Vitro Anti-Inflammatory Efficacy of Lycopene

Cell LineInflammatory StimulusLycopene ConcentrationKey FindingReference
THP-1 (macrophages)Cigarette Smoke Extract (CSE)Not SpecifiedSuppressed NF-κB DNA binding and nuclear translocation
Endothelial cellsTNF-αUp to 12h pre-treatmentAbolished NF-κB nuclear translocation and transcriptional activity
ARPE-19 (retinal pigment epithelial cells)TNF-αPre-treatmentInhibited ICAM-1 expression and abolished NF-κB activation
Human prostate and breast cancer cellsTNF-α≥1.25 µM30-40% reduction in IκB phosphorylation

Table 4: In Vivo Anti-Inflammatory Efficacy of Lycopene

Animal ModelConditionLycopene DosageTreatment DurationKey FindingReference
MiceObesity-induced inflammationNot specifiedNot specifiedReduced mRNA expression of pro-inflammatory cytokines in adipose tissue
RatsNormal prostate200 ppm in diet8 weeksReduced transcript levels of pro-inflammatory cytokines
C57BL/6 miceCigarette smoke exposure50 mg/kg/day60 daysPrevented the oxidation of protein and lipids in the liver
MiceSevere malariaNot specified12 daysIncreased survival rate to 80% and slowed parasitemia development

IV. Experimental Protocols

A. In Vitro Anti-Cancer Assay: Cell Viability (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, DU145, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with various concentrations of Lycopene (dissolved in a suitable solvent like THF or DMSO and then diluted in culture medium) for specific time periods (e.g., 24, 48, 72, 168 hours). Control cells receive the vehicle only.

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of Lycopene that inhibits 50% of cell growth) is determined.

B. In Vivo Anti-Cancer Assay: Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 DU145 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. Lycopene, suspended in a vehicle like corn oil, is administered orally (gavage) or via intraperitoneal injection at specified doses (e.g., 100 or 300 mg/kg body weight) for a defined period. The control group receives the vehicle only.

  • Tumor Measurement: Tumor size is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.

C. In Vitro Anti-Inflammatory Assay: NF-κB Activation
  • Cell Culture and Stimulation: Macrophage-like cells (e.g., THP-1) or endothelial cells are cultured. Inflammation is induced by treating the cells with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Lycopene Treatment: Cells are pre-treated with different concentrations of Lycopene for a specific duration before the addition of the inflammatory stimulus.

  • Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared from the cells.

  • Western Blot Analysis: The levels of NF-κB p65 subunit in the nuclear extracts and the phosphorylation status of IκBα (an inhibitor of NF-κB) in the cytoplasmic extracts are determined by Western blotting using specific antibodies.

  • Data Analysis: The band intensities are quantified to determine the effect of Lycopene on NF-κB nuclear translocation and IκBα phosphorylation, indicative of NF-κB pathway inhibition.

V. Signaling Pathways and Experimental Workflows

The therapeutic effects of Lycopene are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.

Lycopene_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Lycopene Lycopene ROS Reactive Oxygen Species Lycopene->ROS Inhibits Akt Akt Lycopene->Akt Inhibits IKK IKK Lycopene->IKK Inhibits Apoptosis Apoptosis Lycopene->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Lycopene->Cell_Cycle_Arrest Induces PI3K PI3K ROS->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->IKK Activates Proliferation Cell Proliferation mTOR->Proliferation NF_kB NF-κB IkB IκB IKK->IkB Phosphorylates (degradation) p65_p50 p65/p50 IkB->p65_p50 Inhibits Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates In_Vivo_Xenograft_Workflow start Start culture Culture Human Cancer Cells start->culture implant Subcutaneous Implantation in Immunocompromised Mice culture->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat_control Administer Vehicle (Control) randomize->treat_control Control Group treat_lycopene Administer Lycopene randomize->treat_lycopene Treatment Group measure Periodically Measure Tumor Volume treat_control->measure treat_lycopene->measure endpoint Endpoint of Study (e.g., 30 days) measure->endpoint euthanize Euthanize Mice endpoint->euthanize excise Excise and Weigh Tumors euthanize->excise analyze Data Analysis: Compare Tumor Growth between Groups excise->analyze end End analyze->end

References

Navigating the Safety Profile of CaSR Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the toxicological profile of a compound is paramount. This guide provides a comparative analysis of the available safety data for Lycoperodine-1 and other prominent Calcium-Sensing Receptor (CaSR) agonists. While this compound, a natural CaSR agonist isolated from tomatoes, presents an interesting research avenue, a significant gap exists in its formal toxicity and safety evaluation.[1] This guide aims to contextualize the potential safety considerations for this compound by comparing it with clinically approved CaSR agonists for which extensive safety data is available.

Executive Summary

Currently, there is a notable absence of publicly available preclinical and clinical toxicity studies for this compound. In contrast, the synthetic CaSR agonists Cinacalcet, Etelcalcetide (B607377), and Velcalcetide have undergone rigorous safety and toxicology testing as part of their clinical development and post-marketing surveillance. The primary adverse effects associated with these approved CaSR agonists are mechanistically linked to their intended pharmacological action: the allosteric activation of the CaSR, which leads to a reduction in parathyroid hormone (PTH) and subsequent decreases in serum calcium levels.[2][3][4] Therefore, hypocalcemia and its associated symptoms are the most frequently observed adverse events.

Comparative Safety Profiles of CaSR Agonists

Due to the lack of direct toxicity data for this compound, this section focuses on the established safety profiles of Cinacalcet, Etelcalcetide, and Velcalcetide to provide a reference framework for researchers investigating novel CaSR agonists.

Adverse Events from Clinical Trials

The following table summarizes the common treatment-emergent adverse events (AEs) reported in clinical trials for approved CaSR agonists.

Adverse EventCinacalcetEtelcalcetideVelcalcetide
Hypocalcemia Frequently Reported[3]Most Common AE[2][5]Dose-dependent decrease in ionized calcium[6]
Gastrointestinal Nausea, Vomiting, Diarrhea[3]Nausea, Vomiting, Diarrhea[2][5]No reports of nausea, vomiting, or diarrhea in an early study[6][7]
Cardiovascular QT Prolongation, Arrhythmias, Hypotension, Worsening Heart Failure[3]Cardiovascular events reported, particularly in the first 30 days of treatment[8][9]Not prominently reported in early studies
Neurological Seizures (linked to hypocalcemia)[3]Muscle spasms[2][5]Not prominently reported
Other -Infections, Sepsis[8][9]-

Note: The frequency and severity of adverse events are dose-dependent and vary across different patient populations.

Non-Clinical Toxicology Findings

Preclinical safety studies in animal models provide crucial insights into the potential target organs of toxicity and dose-limiting effects.

Study TypeCinacalcetEtelcalcetide
Acute Oral Toxicity Dose-limited by hypocalcemia and GI toxicity in rats and mice.[10]Primary adverse effects included hypocalcemia, tremoring, and convulsions.[11]
Repeat-Dose Toxicity Signs of hypocalcemia (hypoactivity, tremors, convulsions) in rats, dogs, and monkeys.[10][12]Adverse effects were related to the pharmacological activity and sequelae of hypocalcemia.[11]
Genotoxicity Not considered genotoxic.[11]Mutagenic in some Salmonella strains, but considered non-genotoxic based on in vivo mammalian assays.[11]
Carcinogenicity Not carcinogenic in a 2-year rat study.[11]Not carcinogenic in a 6-month transgenic rasH2 mouse model or a 2-year study in rats.[11]
Reproductive Toxicity No effects on fertility or embryo-fetal development.[11]No effects on fertility, embryo-fetal development, or prenatal and postnatal development.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key safety assessment experiments relevant to CaSR agonists.

In Vitro Cytotoxicity Assay
  • Objective: To determine the direct cytotoxic potential of a compound on cultured cells.

  • Method:

    • Cell Culture: Human cell lines (e.g., HEK293 expressing CaSR, HepG2 for liver toxicity) are cultured in appropriate media.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses metabolic activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.

    • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Acute Oral Toxicity Study (Rodent Model)
  • Objective: To determine the short-term toxicity and approximate lethal dose of a single oral dose of a compound.

  • Method:

    • Animal Model: Typically performed in rats or mice.

    • Dosing: A single dose of the test compound is administered by oral gavage at various dose levels to different groups of animals. A control group receives the vehicle.

    • Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days. Observations include changes in behavior, appearance, and body weight.

    • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed to examine for any abnormalities in organs and tissues.

    • LD50 Calculation: The median lethal dose (LD50) is calculated if sufficient mortality is observed.

Visualizing Key Pathways and Workflows

To aid in the understanding of the mechanisms and processes involved in the safety assessment of CaSR agonists, the following diagrams are provided.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2 Extracellular Ca²⁺ CaSR CaSR Ca2->CaSR Lycoperodine_1 This compound (or other agonist) Lycoperodine_1->CaSR Gq11 Gq/11 CaSR->Gq11 Activation PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces PTH_inhibition ↓ PTH Secretion Ca_release->PTH_inhibition MAPK MAPK Pathway PKC->MAPK MAPK->PTH_inhibition

CaSR Signaling Pathway Activation

Toxicity_Testing_Workflow cluster_preclinical Preclinical Safety Evaluation cluster_clinical Clinical Trials cluster_post_marketing Post-Marketing Surveillance in_vitro In Vitro Cytotoxicity (e.g., MTT, LDH assays) in_vivo_acute In Vivo Acute Toxicity (e.g., LD50 in rodents) in_vitro->in_vivo_acute in_vivo_repeat Repeat-Dose Toxicity (Sub-chronic/Chronic studies) in_vivo_acute->in_vivo_repeat genotoxicity Genotoxicity Assays (e.g., Ames test, in vivo micronucleus) in_vivo_repeat->genotoxicity carcinogenicity Carcinogenicity Studies genotoxicity->carcinogenicity reproductive_tox Reproductive & Developmental Toxicity carcinogenicity->reproductive_tox phase1 Phase I (Safety & Tolerability in healthy volunteers) reproductive_tox->phase1 phase2 Phase II (Efficacy & side effects in patients) phase1->phase2 phase3 Phase III (Long-term safety & efficacy) phase2->phase3 phase4 Phase IV (Ongoing safety monitoring) phase3->phase4

General Workflow for Toxicity Testing

Conclusion and Future Directions

The investigation of novel CaSR agonists like this compound holds promise for the development of new therapeutics. However, the current lack of safety and toxicity data for this compound is a significant hurdle for its translational potential. Researchers are encouraged to conduct comprehensive preclinical safety studies, following established protocols, to characterize its toxicological profile. The extensive data available for approved CaSR agonists such as Cinacalcet and Etelcalcetide provide a valuable benchmark for these future studies. A thorough understanding of the dose-dependent effects on calcium homeostasis will be critical in assessing the therapeutic index and potential risks of this compound. As with other CaSR agonists, a key focus of safety evaluation should be the monitoring of serum calcium levels and the clinical signs of hypocalcemia.

References

Safety Operating Guide

Navigating the Disposal of Lycoperodine-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for Lycoperodine-1 have not been formally established. The following guidelines are based on general best practices for the disposal of flammable, solid chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

This compound is an alkaloid that requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste.

Prerequisites: Safe Handling and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be familiar with its properties and to use appropriate personal protective equipment.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 42438-90-4
Molecular Formula C₁₂H₁₂N₂O₂
Appearance Solid, Fine pale yellow powder
Solubility Insoluble in water
Flammability Flammable solid

Source: CymitQuimica[1], MedchemExpress[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Standard laboratory gloves (e.g., nitrile).

  • Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a fume hood, or a NIOSH/MSHA-approved respirator should be worn.

Step-by-Step Disposal Procedure for this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and contaminated PPE, must be segregated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and should include:

    • The name "this compound".

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Relevant hazard pictograms (e.g., flammable solid).

3. On-site Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat, open flames, or sparks.[3]

  • Ensure the storage area is in a designated satellite accumulation area for hazardous waste, as defined by your institution's policies.

4. Professional Disposal (Recommended):

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4]

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

  • One common disposal method for flammable solids is incineration at a specialized facility.[1][5]

5. Disposal of Empty Containers:

  • Empty this compound containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lycoperodine1_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Unused product, contaminated labware, PPE) B Segregate as Hazardous Waste A->B C Place in a designated, sealed hazardous waste container B->C D Label container with: - 'Hazardous Waste' - 'this compound' - Quantity and Date - Hazard Pictograms C->D E Store in a cool, dry, well-ventilated area away from ignition sources D->E F Contact Institutional EHS Department E->F G Arrange for pickup by a licensed waste disposal service F->G H Disposal via Chemical Incineration G->H

References

Essential Safety and Logistics for Handling Lycoperodine-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Lycoperodine-1, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the required PPE based on general best practices for handling chemical compounds of unknown toxicity.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm) tested to EN 374.[1] Double gloving is recommended.To prevent skin contact. Change gloves immediately if contaminated.
Eye/Face Protection Safety goggles with side shields or a full-face shield.[1]To protect against dust particles and potential splashes.[1]
Skin and Body A disposable gown or a clean lab coat.[2]To prevent contamination of personal clothing.[1]
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved respirator, or a full face-piece chemical cartridge-type respirator.[2]To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a certified chemical fume hood or a Class II Biological Safety Cabinet for all manipulations of powdered this compound to minimize dust generation.[1]

Safe Handling Procedures:

  • Preparation:

    • Ensure all necessary PPE is donned correctly before handling the compound.[1]

    • Inspect gloves for any signs of damage.[1]

    • Prepare all necessary equipment and reagents in advance to minimize the time spent handling the open compound.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.[1]

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

  • Dissolution:

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

    • For in-vitro studies, a stock solution can be prepared in DMSO.[3]

  • Storage:

    • Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

    • Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Hygiene:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all disposable PPE (gloves, gowns, etc.), contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be a sealable, puncture-resistant bag or drum.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinses in a separate, clearly labeled hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup weigh Weigh this compound Powder prep_setup->weigh Start Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Experiment Complete segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Lycoperodine-1

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